AEBSF hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDABNWSWOHGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184830 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30827-99-7 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30827-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefabloc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030827997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefabloc SC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA6VL95HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to AEBSF Hydrochloride: Mechanism of Action and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases. It serves as a critical tool in biochemical and pharmacological research, offering a more stable and less toxic alternative to other commonly used inhibitors like PMSF. This guide provides a comprehensive overview of AEBSF hydrochloride, detailing its mechanism of action, target specificity, and applications in various research areas, with a focus on its role in studying signaling pathways and its utility in drug development.
Introduction
Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, immune responses, and cellular signaling. Dysregulation of serine protease activity is implicated in numerous pathologies, making them important targets for therapeutic intervention and key subjects of basic research. This compound has emerged as a valuable reagent for studying the function of these enzymes due to its broad-spectrum inhibitory activity, stability in aqueous solutions, and favorable safety profile.
Physicochemical Properties
This compound is a white to off-white solid with good solubility in water. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₁₁ClFNO₂S |
| Molecular Weight | 239.69 g/mol |
| CAS Number | 30827-99-7 |
| Solubility | Water: ≥ 100 mg/mL, DMSO: ≥ 100 mg/mL |
| Stability | Stable in aqueous solutions at acidic to neutral pH. Hydrolyzes at alkaline pH. |
| Storage | Store desiccated at -20°C. Stock solutions can be stored at -20°C for up to 6 months. |
Mechanism of Action
AEBSF is an irreversible inhibitor that covalently modifies the active site of serine proteases. The mechanism involves the sulfonyl fluoride moiety of AEBSF reacting with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This reaction forms a stable sulfonyl-enzyme complex, rendering the enzyme inactive.
Caption: Covalent modification of a serine protease by AEBSF.
Target Specificity and Inhibitory Potency
AEBSF exhibits broad-spectrum activity against a variety of serine proteases. Its inhibitory potency varies depending on the specific enzyme. The following table summarizes the available quantitative data on its inhibitory activity.
| Target Enzyme | Inhibition Parameter | Value | Reference |
| Trypsin | k_app / [I] (L·mol⁻¹·s⁻¹) | 14.00 | [1] |
| Chymotrypsin | k_app / [I] (L·mol⁻¹·s⁻¹) | 18.70 | [1] |
| β-secretase (in K293 cells with K695sw mutation) | IC₅₀ | ~1 mM | [2][3] |
| β-secretase (in HS695 and SKN695 cells with wild-type APP695) | IC₅₀ | ~300 µM | [2][3] |
Impact on Cellular Signaling Pathways
AEBSF's ability to inhibit specific serine proteases makes it a valuable tool for dissecting their roles in complex signaling cascades.
Amyloid Precursor Protein (APP) Processing
In the context of Alzheimer's disease research, AEBSF has been shown to modulate the processing of the amyloid precursor protein (APP). By inhibiting β-secretase (BACE1), a serine protease, AEBSF reduces the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients.[4]
Caption: AEBSF inhibits the amyloidogenic processing of APP.
Apoptosis and Inflammation
Emerging evidence suggests that AEBSF can also influence signaling pathways involved in apoptosis and inflammation. For instance, AEBSF has been reported to inhibit TNF-α-induced apoptosis in certain cancer cell lines, potentially by acting on serine proteases upstream of caspase-3 activation.[5] Additionally, studies have shown that AEBSF can reduce allergic airway inflammation in animal models, suggesting an immunomodulatory role.[6]
Experimental Protocols
General Guidelines for Use
This compound is typically used at a final concentration of 0.1 to 1 mM.[4] For cell culture experiments, concentrations up to 0.25 mM are generally well-tolerated.[7] Stock solutions are typically prepared in water or DMSO and can be stored at -20°C.
In Vitro Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of AEBSF against a specific serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease
-
This compound
-
Appropriate chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in water or DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of AEBSF to the wells. Include a control well with no inhibitor.
-
Add the purified serine protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibition.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the AEBSF concentration to determine the IC₅₀ value.
Caption: Workflow for an in vitro protease inhibition assay.
Western Blot Analysis of APP Processing
This protocol describes how to use Western blotting to examine the effect of AEBSF on the cellular processing of APP.
Materials:
-
Cell line expressing APP (e.g., SH-SY5Y, HEK293-APP)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sAPPα, anti-sAPPβ, anti-Aβ, anti-APP C-terminal fragment (CTF), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of AEBSF for a specified time. Include an untreated control.
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in APP fragments.
Toxicological Profile
This compound is considered to be significantly less toxic than other commonly used serine protease inhibitors like PMSF and DFP. The oral LD₅₀ in mice for AEBSF is reported to be 2834 mg/kg.[1] However, as with any chemical reagent, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.
Conclusion
This compound is a versatile and effective tool for researchers studying the roles of serine proteases in health and disease. Its broad-spectrum inhibitory activity, coupled with its stability and favorable safety profile, makes it a valuable reagent for a wide range of applications, from in vitro enzyme kinetics to cell-based signaling studies and in vivo animal models. As our understanding of the complex roles of serine proteases continues to grow, this compound will undoubtedly remain an important tool for discovery in both basic and translational research.
References
- 1. interchim.fr [interchim.fr]
- 2. sumoprotease.com [sumoprotease.com]
- 3. apexbt.com [apexbt.com]
- 4. AEBSF - Wikipedia [en.wikipedia.org]
- 5. TNF-alpha induces apoptosis mediated by AEBSF-sensitive serine protease(s) that may involve upstream caspase-3/CPP32 protease activation in a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
AEBSF Hydrochloride: A Technical Guide for Serine Protease Inhibition in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a widely utilized, water-soluble, and irreversible inhibitor of serine proteases. Its stability in aqueous solutions and lower toxicity compared to other inhibitors like PMSF make it a valuable tool in a multitude of research and drug development applications. This technical guide provides an in-depth overview of AEBSF's core properties, including its mechanism of action, biochemical characteristics, and diverse applications. Detailed experimental protocols and a comprehensive summary of its inhibitory activity against various proteases are presented to facilitate its effective use in the laboratory.
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in a wide range of pathologies, making them attractive targets for therapeutic intervention. AEBSF has emerged as a robust tool for studying the function of these enzymes and for screening potential drug candidates. This guide serves as a comprehensive resource for understanding and utilizing AEBSF in a research and drug development context.
Mechanism of Action
AEBSF acts as an irreversible inhibitor by covalently modifying the active site serine residue of target proteases.[1] As a sulfonyl fluoride, the highly electrophilic sulfur atom of AEBSF is susceptible to nucleophilic attack by the hydroxyl group of the serine in the enzyme's catalytic triad. This reaction results in the formation of a stable sulfonyl-enzyme complex, rendering the protease catalytically inactive.[1]
Figure 1: Mechanism of AEBSF Inhibition of Serine Proteases.
Biochemical and Physicochemical Properties
AEBSF hydrochloride is a white to off-white solid with good solubility in water and other polar solvents. Its stability in aqueous solutions, particularly at neutral or slightly acidic pH, is a significant advantage over other commonly used serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF), which has a short half-life in aqueous environments.
| Property | Value | Reference |
| Molecular Weight | 239.69 g/mol | [1] |
| Solubility in Water | ≥15.73 mg/mL | [2] |
| Solubility in DMSO | ≥12 mg/mL | [2] |
| Solubility in Ethanol | ≥23.8 mg/mL (with gentle warming) | [2] |
| Storage Temperature | -20°C | [3] |
| Typical Working Concentration | 0.1 - 1.0 mM | [1][3] |
Stability: AEBSF is stable for several months in aqueous stock solutions when stored at -20°C.[2] At room temperature, its stability decreases, particularly at alkaline pH.
Data Presentation: Inhibitory Activity of AEBSF
AEBSF exhibits broad-spectrum inhibitory activity against a variety of serine proteases. The following table summarizes its inhibitory constants (IC50 and Ki) for several key enzymes.
| Protease | Organism | IC50 | Ki | Reference |
| β-Secretase (in K293 cells) | Human | ~1 mM | - | [2] |
| β-Secretase (in HS695/SKN695 cells) | Human | ~300 µM | - | [2] |
| Trypsin | Bovine | - | - | [1][4][5] |
| Chymotrypsin | Bovine | - | - | [1][4][5] |
| Plasmin | Human | - | - | [1][4][5] |
| Thrombin | Human | - | - | [1][4][5] |
| Kallikrein | Human | - | - | [1][4][5] |
Note: Specific Ki and IC50 values for purified enzymes are not consistently reported in a centralized source. The provided IC50 values are from cell-based assays for β-secretase activity.
Applications in Research and Drug Development
The favorable properties of AEBSF have led to its widespread use in various research areas:
-
Neuroscience and Alzheimer's Disease: AEBSF has been instrumental in studying the processing of amyloid precursor protein (APP), a key event in Alzheimer's disease. It has been shown to inhibit β-secretase activity, thereby reducing the production of amyloid-β (Aβ) peptides.[2]
-
Cholesterol Metabolism: AEBSF is a potent inhibitor of Site-1-protease (S1P), a key enzyme in the activation of sterol regulatory element-binding proteins (SREBPs), which regulate cholesterol biosynthesis.[1] This makes AEBSF a valuable tool for studying cholesterol homeostasis.
-
Inflammation and Immunology: AEBSF has been shown to reduce allergic inflammation in animal models.[6] It can also inhibit the lysis of leukemic cells by macrophages.[7]
-
Cell Death Pathways: Recent studies have utilized AEBSF to investigate the role of serine proteases in regulated cell death mechanisms like necroptosis.[8]
-
General Protease Inhibition: AEBSF is commonly included in lysis buffers and protein purification protocols to prevent the degradation of target proteins by endogenous serine proteases.[9]
Figure 2: AEBSF's Role in Modulating Key Cellular Pathways.
Experimental Protocols
Preparation of Stock Solutions
-
Aqueous Stock (Recommended): Dissolve this compound in high-purity water to a final concentration of 100 mM. For example, dissolve 24 mg of AEBSF HCl (MW: 239.69) in 1 mL of water.
-
DMSO Stock: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 100 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[3]
In Vitro Serine Protease Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of AEBSF against a purified serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
This compound stock solution (100 mM)
-
Appropriate chromogenic substrate for the chosen protease (e.g., BAPNA for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the serine protease to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a series of dilutions of the AEBSF stock solution in assay buffer to achieve the desired final concentrations in the assay.
-
Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer (to bring the final volume to 200 µL)
-
AEBSF dilution or vehicle control (e.g., water)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction and Measure Activity:
-
Add the chromogenic substrate to each well to initiate the reaction.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release from BAPNA) in kinetic mode at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of AEBSF by determining the slope of the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition versus the logarithm of the AEBSF concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Figure 3: Workflow for an In Vitro Serine Protease Inhibition Assay.
Use in Cell Lysis for Protease Inhibition
-
Prepare your standard cell lysis buffer.
-
Immediately before use, add AEBSF from a concentrated stock solution to the lysis buffer to a final concentration of 0.1-1 mM.
-
Proceed with your cell lysis protocol on ice.
Off-Target Effects and Toxicity
While AEBSF is a potent serine protease inhibitor, it is important to be aware of its potential off-target effects. At higher concentrations, AEBSF has been reported to modify other amino acid residues, including tyrosine, lysine, and histidine.[9] This lack of absolute specificity should be considered when interpreting results, particularly in sensitive applications like proteomics.
AEBSF is considered less toxic than other serine protease inhibitors like PMSF and diisopropyl fluorophosphate (DFP). However, it is still a hazardous chemical and should be handled with appropriate personal protective equipment.
| Organism | Route of Administration | LD50 |
| Mouse | Intravenous | 76 mg/kg |
| Rabbit | - | 0.4 mg/kg |
Note: The route of administration for the rabbit LD50 value was not specified in the initial search results.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals studying the role of serine proteases in health and disease. Its water solubility, stability, and broad-spectrum inhibitory activity make it a versatile reagent for a wide range of applications. By understanding its mechanism of action, biochemical properties, and potential limitations, researchers can effectively utilize AEBSF to advance our understanding of serine protease biology and to facilitate the development of novel therapeutics.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. ubpbio.com [ubpbio.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. goldbio.com [goldbio.com]
- 6. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysis of leukemic cells by human macrophages: inhibition by 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), a serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
AEBSF Hydrochloride: A Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases.[1][2] It has emerged as a valuable tool in molecular biology research due to its broad specificity, stability in aqueous solutions, and lower toxicity compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF).[1][3] This technical guide provides an in-depth overview of the core applications of AEBSF hydrochloride in molecular biology, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
AEBSF inhibits a range of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[2][3] Its mechanism of action involves the covalent modification of the active site serine residue of the protease, forming a stable sulfonyl-enzyme derivative that renders the enzyme inactive.[2] This irreversible inhibition makes AEBSF particularly useful in applications requiring long-term protease control.[1]
I. Quantitative Data Summary
This section summarizes key quantitative data for this compound, providing a quick reference for experimental design.
Table 1: Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 239.69 g/mol | [4] |
| Solubility in Water | 200 mg/mL | [2] |
| Typical Working Concentration | 0.1 - 1.0 mM | [2][3] |
| Stock Solution Concentration | 100 mM in water or DMSO | [4][5] |
| Storage (Powder) | -20°C, protect from light | [4] |
| Storage (Stock Solution) | -20°C for up to 2-6 months | [4][6] |
Table 2: Inhibitory Concentrations (IC₅₀) of this compound
| Target Protease | IC₅₀ (µM) | Conditions | Reference |
| Chymotrypsin | 70 | pH 7.0, 25°C, 15 min incubation | |
| Trypsin | 360 | pH 7.0, 25°C, 15 min incubation | |
| Plasmin | 80 | pH 7.0, 25°C, 15 min incubation | |
| Thrombin | 130 | pH 7.0, 25°C, 15 min incubation | |
| Kallikrein (Plasma) | 50 | pH 7.0, 25°C, 15 min incubation | |
| β-secretase (in HS695 and SKN695 cells) | ~300 | Cell-based assay | [7] |
| β-secretase (in K293 cells with βAPP695sw) | ~1000 | Cell-based assay | [7] |
Table 3: Stability of this compound in Aqueous Solutions
| Condition | Stability | Reference |
| pH 5-6 | Stable | [3][8] |
| pH > 7.5 | Limited stability, hydrolysis occurs | [6][8] |
| 4°C in phosphate buffer | 70% remains after 22 hours | [6] |
| 37°C in phosphate buffer | 50% remains after 6 hours | [6] |
II. Core Applications and Experimental Protocols
This compound is utilized in a variety of molecular biology applications. This section details its use in protein extraction and purification, apoptosis studies, and the investigation of specific signaling pathways.
Protein Extraction and Purification
AEBSF is a crucial component of lysis buffers, preventing protein degradation by endogenous serine proteases during cell lysis and subsequent purification steps. Its water solubility and stability make it a convenient alternative to PMSF.[1]
-
Prepare the base lysis buffer: A common choice is RIPA buffer or a Tris-based buffer. For example:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
-
Prepare a 100 mM AEBSF stock solution: Dissolve 23.97 mg of this compound in 1 mL of sterile, distilled water or DMSO.[4][5] Aliquot and store at -20°C for up to 6 months.[6]
-
Add AEBSF to the lysis buffer: Immediately before use, add the 100 mM AEBSF stock solution to the cold lysis buffer to a final concentration of 1 mM (a 1:100 dilution).
-
Optional additions: Other protease inhibitors (e.g., for cysteine or metalloproteases) and phosphatase inhibitors can be added to the lysis buffer as needed.
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then add the complete lysis buffer.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the complete lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant: The clarified supernatant contains the soluble protein fraction and is ready for downstream applications such as protein quantification and purification.
Apoptosis Studies
AEBSF has been shown to inhibit apoptosis in certain contexts, likely through the inhibition of serine proteases involved in the apoptotic cascade. For example, it can block the activation of caspase-3 in TNF-alpha-induced apoptosis.[9]
This protocol provides a framework for assessing the inhibitory effect of AEBSF on apoptosis induced by a known agent (e.g., TNF-α).
-
Cell Culture: Plate cells (e.g., Jurkat or HeLa cells) at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treatment with AEBSF:
-
Prepare a stock solution of AEBSF (e.g., 100 mM in sterile water or DMSO).
-
Treat the cells with varying concentrations of AEBSF (e.g., 0, 100, 250, 500 µM) for 1-2 hours prior to apoptosis induction. Include a vehicle control (water or DMSO).
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent (e.g., TNF-α at 10-100 ng/mL, along with cycloheximide to sensitize the cells) to the culture medium.
-
Incubate for the desired time period (e.g., 4-24 hours).
-
-
Apoptosis Detection: Assess the extent of apoptosis using a suitable method, such as:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Caspase-3 Activity Assay:
-
Lyse the cells and prepare a cell extract.
-
Incubate the lysate with a fluorogenic or colorimetric caspase-3 substrate.
-
Measure the fluorescence or absorbance to quantify caspase-3 activity.
-
-
-
Data Analysis: Compare the percentage of apoptotic cells or caspase-3 activity in AEBSF-treated samples to the untreated control to determine the inhibitory effect of AEBSF.
Regulation of Signaling Pathways
AEBSF's inhibitory effects extend to specific signaling pathways beyond apoptosis.
AEBSF can inhibit the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) by targeting Site-1 Protease (S1P), a serine protease located in the Golgi apparatus that is essential for SREBP processing.[2]
AEBSF is also known to inhibit the activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[10] It is thought to interfere with the assembly of the cytosolic and membrane-bound components of the enzyme complex.[11]
This protocol is adapted from methods using lucigenin-based chemiluminescence to measure superoxide production.[12]
-
Preparation of Cellular Fractions:
-
Homogenize cells or tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors, excluding AEBSF at this stage).
-
Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant. Resuspend the membrane pellet in an appropriate buffer.
-
The supernatant from the ultracentrifugation step can be used as the cytosolic fraction.
-
-
Assay Reaction:
-
In a luminometer tube, combine the membrane fraction with the cytosolic fraction.
-
Add AEBSF at various final concentrations (e.g., 0, 100, 500, 1000 µM) or a vehicle control. Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibition.
-
Add the chemiluminescent probe (e.g., lucigenin, final concentration 5 µM).
-
-
Measurement:
-
Place the tube in a luminometer.
-
Initiate the reaction by injecting NADPH (final concentration ~100-200 µM).
-
Measure the chemiluminescence over time. The rate of light emission is proportional to the rate of superoxide production.
-
-
Data Analysis: Compare the rate of superoxide production in the presence of AEBSF to the control to determine the extent of NADPH oxidase inhibition.
III. Off-Target Effects and Considerations
While AEBSF is a potent serine protease inhibitor, it is important to be aware of potential off-target effects. At high concentrations, AEBSF can modify other amino acid residues such as tyrosine, lysine, and histidine.[2] This can be a concern in sensitive applications like proteomics, where such modifications could lead to misinterpretation of results.[2][13] It is therefore recommended to use the lowest effective concentration of AEBSF and to perform appropriate controls to account for any potential off-target modifications.
Conclusion
This compound is a versatile and effective tool for researchers in molecular biology. Its broad-spectrum inhibitory activity against serine proteases, coupled with its favorable solubility and stability, makes it an excellent choice for a wide range of applications, from routine protein extraction to the detailed investigation of complex signaling pathways. By understanding its properties, mechanism of action, and potential for off-target effects, researchers can effectively utilize AEBSF to protect their samples and obtain reliable and reproducible results.
References
- 1. mpbio.com [mpbio.com]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 4. goldbio.com [goldbio.com]
- 5. ubpbio.com [ubpbio.com]
- 6. interchim.fr [interchim.fr]
- 7. glpbio.com [glpbio.com]
- 8. gendepot.com [gendepot.com]
- 9. Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Role of AEBSF in Apoptosis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The apoptotic cascade is orchestrated by a family of cysteine proteases known as caspases, which are activated in response to various intrinsic and extrinsic signals. Serine proteases also play a crucial, albeit less defined, role in the initiation and execution of apoptosis.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a potent, irreversible, and broad-spectrum inhibitor of serine proteases. Its water solubility and stability in aqueous solutions make it a valuable tool in cellular and biochemical research. In the context of apoptosis, AEBSF has emerged as a key chemical probe to investigate the involvement of serine proteases in cell death pathways. This guide provides a comprehensive overview of the role of AEBSF in apoptosis research, summarizing key quantitative data, detailing experimental protocols, and visualizing the affected signaling pathways.
Data Presentation: Quantitative Effects of AEBSF on Apoptosis
The inhibitory effect of AEBSF on apoptosis and related enzymatic activities has been documented in various studies. The following tables summarize the key quantitative findings.
| Cell Line | Apoptosis Inducer | AEBSF Concentration | Observed Effect | Reference |
| Human Melanoma (IGR39D, 603) | Etoposide | 400 µM | Inhibition of apoptosis | |
| Human Neuroblastoma (IMR32) | Etoposide | 400 µM | Inhibition of apoptosis | |
| Human Gastric Adenocarcinoma (SNU-16) | TNF-alpha | Not specified | Inhibition of DNA fragmentation and chromatin condensation | |
| Rat Model of Cerebral Ischemia | Ischemia/Reperfusion | Not specified | Decreased expression of caspase-3 |
Table 1: Qualitative and semi-quantitative effects of AEBSF on apoptosis in different models.
| Parameter | Cell Line / Model | AEBSF Concentration | Effect | Reference |
| Caspase-3 Activation | Human Gastric Adenocarcinoma (SNU-16) | Not specified | Blocked | |
| PARP Degradation | Human Melanoma and Neuroblastoma | 400 µM | Inhibited | |
| CHOP Expression | L929 cells | Not specified | Completely inhibited PI3K inhibitor-induced expression |
Table 2: Effects of AEBSF on specific molecular markers of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments investigating the role of AEBSF in apoptosis.
Protocol 1: Inhibition of Etoposide-Induced Apoptosis using AEBSF
This protocol describes how to assess the inhibitory effect of AEBSF on apoptosis induced by the topoisomerase II inhibitor, etoposide.
Materials:
-
Human cancer cell line (e.g., Jurkat, HeLa, or a cell line of interest)
-
Complete cell culture medium
-
Etoposide stock solution (e.g., 20 mM in DMSO)
-
AEBSF stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will allow for approximately 70-80% confluency after 24 hours.
-
AEBSF Pre-treatment: The following day, pre-treat the cells with varying concentrations of AEBSF (e.g., 100 µM, 200 µM, 400 µM) for 1-2 hours. Include a vehicle control (sterile water or PBS).
-
Apoptosis Induction: Add etoposide to the wells to a final concentration of 1-10 µM. Include a negative control (no etoposide) and a positive control (etoposide only).
-
Incubation: Incubate the cells for a predetermined time, typically 16-24 hours, which should be optimized for the specific cell line and etoposide concentration.
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
For suspension cells (e.g., Jurkat), collect the cells by centrifugation.
-
-
Annexin V/PI Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set compensation for the FITC channel.
-
Cells stained with PI only: To set compensation for the PI channel.
-
Vehicle control: Cells treated with the solvent for AEBSF and etoposide.
-
Positive control: Cells treated with etoposide only.
Protocol 2: Western Blot Analysis of Cleaved Caspase-3 and Bax/Bcl-2 Ratio
This protocol details the detection of key apoptotic proteins by Western blotting following treatment with an apoptosis inducer and AEBSF.
Materials:
-
Cell lysates prepared from an experiment similar to Protocol 1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the protein of interest to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of AEBSF in inhibiting apoptosis and the experimental workflow.
Caption: Proposed mechanism of AEBSF in the apoptotic pathway.
Caption: Experimental workflow for studying AEBSF's role in apoptosis.
Conclusion
AEBSF serves as an indispensable tool for elucidating the role of serine proteases in apoptosis. Its ability to inhibit apoptosis upstream of caspase-3 activation highlights the complexity of the cell death machinery and opens new avenues for therapeutic intervention. The provided data, protocols, and pathway diagrams offer a robust framework for researchers to design and execute experiments aimed at further dissecting the intricate mechanisms of apoptosis and discovering novel drug targets. Future research should focus on identifying the specific serine proteases targeted by AEBSF in different apoptotic contexts and exploring the therapeutic potential of more specific inhibitors for these proteases.
An In-depth Technical Guide to Preliminary Studies Using AEBSF Hydrochloride for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases.[1] It serves as a crucial tool in biochemical and cellular research, offering a less toxic and more stable alternative to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropyl fluorophosphate (DFP).[2][3][4] AEBSF irreversibly inhibits a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein, by covalently modifying the active site of the enzyme.[2][5][6] Its utility extends from preventing protein degradation during purification to investigating the role of specific proteases in complex cellular pathways.[4]
Core Principles and Mechanism of Action
AEBSF is a sulfonyl fluoride that acts as a potent irreversible inhibitor by targeting the active site of serine proteases.[1] The inhibition mechanism involves the sulfonylation of the hydroxyl group of the catalytically active serine residue within the enzyme's active site.[1][2] This forms a stable, covalent sulfonyl-enzyme derivative, rendering the enzyme permanently inactive.[1] While highly specific for serine residues, some off-target modifications on residues such as tyrosine, lysine, and histidine have been reported, which should be a consideration in highly sensitive proteomics applications.[1]
The irreversible nature of this inhibition is a key advantage in experimental design, ensuring a sustained and long-lasting suppression of protease activity, which is particularly valuable for studying chronic conditions or pathways requiring prolonged observation.[7]
Quantitative Inhibition Data
AEBSF's efficacy varies depending on the target enzyme and the experimental system. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound
| Target/System | Cell Line | IC50 Value | Reference(s) |
| Amyloid-β Production | K293 (transfected with βAPP695sw) | ~1 mM | [5] |
| Amyloid-β Production | HS695 & SKN695 (transfected with wild-type APP695) | ~300 µM | [5] |
| Macrophage-mediated Leukemic Cell Lysis | Human Macrophages | Near-maximal inhibition at 150 µM | [5] |
Table 2: Target Enzymes and Kinetic Data
| Target Enzyme | Inhibition Type | Kinetic Parameter (Kapp/[I] in L·mol⁻¹·s⁻¹) | Reference(s) |
| Trypsin | Irreversible | 14.00 | [2][8] |
| Chymotrypsin | Irreversible | 18.70 | [2][8] |
| Plasmin | Irreversible | 0.36 | [2][8] |
| Thrombin | Irreversible | 1.62 | [2][8] |
| Plasma Kallikrein | Irreversible | 0.68 | [2][8] |
| Glandular Kallikrein | Irreversible | 0.19 | [2][8] |
| β-secretase | Irreversible | Not specified | [9] |
| Site-1-protease (S1P) | Irreversible | Not specified |
Physical and Chemical Properties
A clear understanding of AEBSF's properties is essential for proper handling and experimental design.
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 30827-99-7 | [1][2][10] |
| Molecular Weight | 239.69 g/mol | [1][2][10] |
| Chemical Formula | C₈H₁₀FNO₂S·HCl | [1][2][10] |
| Purity | Typically ≥97% to >99% | [2] |
| Appearance | White to off-white powder | [10] |
| Melting Point | 181 - 185 °C | [10] |
| Solubility (Water) | ≥15.73 mg/mL; up to 200 mg/mL | [1][7] |
| Solubility (DMSO) | ≥798.97 mg/mL | [5][7] |
| Solubility (Ethanol) | ≥23.8 mg/mL (with gentle warming) | [5][7] |
| Storage (Powder) | Desiccated at -20°C for up to 2 years | [2][10] |
| Storage (Stock Solution) | Aqueous solutions stable for up to 6 months at 4°C and pH <7 | [8][11] |
| Stability | More stable than PMSF at low pH.[1] Stability decreases at pH > 7.5.[2] Rapidly hydrolyzes at pH 7.0 and 37°C (half-life ~6 hours).[12] |
Experimental Protocols
Stock Solution Preparation
Proper preparation and storage of stock solutions are critical for experimental reproducibility.
-
Aqueous Stock (Recommended): AEBSF is readily soluble in water.[1]
-
Prepare a 100 mM stock solution by dissolving 23.97 mg of AEBSF HCl in 1 mL of sterile, distilled water.
-
For higher concentrations, solubility of up to 200 mg/mL in water has been reported.
-
Aqueous stock solutions are slightly acidic and can be stored at 4°C for up to six months.[8] Stability is reduced at a pH above 7.
-
-
DMSO Stock: For applications requiring a high concentration.
-
General Handling: To achieve higher concentrations, warming the tube to 37°C for 10 minutes or using an ultrasonic bath may be helpful.[5] It is recommended to use fresh dilutions for experiments.[5]
General In Vitro Enzyme Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory effect of AEBSF on a purified serine protease.
-
Reagents and Buffers: Prepare an appropriate assay buffer for the target enzyme (maintain pH below 7.5 for AEBSF stability).
-
Enzyme Preparation: Dilute the purified serine protease to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the AEBSF stock solution. The typical working concentration is between 0.1 mM and 1.0 mM.[1][3]
-
Pre-incubation: In a microplate well, mix the enzyme solution with the AEBSF dilutions (or vehicle control). Allow the mixture to pre-incubate for a set period (e.g., 15 minutes at 25°C) to allow for the covalent modification to occur.
-
Reaction Initiation: Add the appropriate chromogenic or fluorogenic substrate for the enzyme to each well to start the reaction.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each AEBSF concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Cell-Based Assay for Inhibition of Aβ Production
This protocol is based on studies investigating AEBSF's effect on amyloid precursor protein (APP) processing.[5]
-
Cell Culture: Plate cells (e.g., K293, HS695, or SKN695 cells transfected with APP) and grow to the desired confluency.[5]
-
AEBSF Treatment: Prepare fresh dilutions of AEBSF in cell culture media. Remove the old media from the cells and replace it with media containing various concentrations of AEBSF (e.g., 0, 0.1, 0.3, 0.6, 0.8, 1.0, and 1.2 mM).[5]
-
Incubation: Incubate the cells for the desired period. Short incubations (e.g., 20 minutes) have been used, followed by longer periods (e.g., 6 hours) to allow for changes in protein processing.[5]
-
Sample Collection: Collect the conditioned media to measure secreted Aβ peptides. Optionally, lyse the cells to analyze intracellular APP fragments.
-
Analysis: Quantify Aβ levels in the media using an ELISA. Analyze cell lysates for APP cleavage products (e.g., α- and β-cleavage fragments) via Western blotting to confirm the mechanism of action.[5]
Applications in Specific Signaling Pathways
Inhibition of SREBP Activation via Site-1-Protease (S1P)
AEBSF is a potent inhibitor of Site-1-Protease (S1P), a serine protease located in the Golgi apparatus.[1] S1P is critical for activating sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol and fatty acid synthesis. By inhibiting S1P, AEBSF can be used to study the downstream effects of SREBP pathway inhibition.[1]
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 3. AEBSF,盐酸盐 AEBSF, CAS 30827-99-7, is a specific irreversible inhibitor of chymotrypsin, kallikrein, plasmin, thrombin, trypsin, and related thrombolytic enzymes. A nontoxic alternative to PMSF and DFP. | Sigma-Aldrich [sigmaaldrich.com]
- 4. mpbio.com [mpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. sumoprotease.com [sumoprotease.com]
- 7. sumoprotease.com [sumoprotease.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. agscientific.com [agscientific.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
AEBSF Hydrochloride: A Technical Guide to its Effects on Protease Families
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases.[1][2] It has emerged as a valuable tool in biochemical and pharmacological research due to its broad specificity, stability in aqueous solutions, and lower toxicity compared to other serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF).[3] This technical guide provides an in-depth overview of the effects of AEBSF hydrochloride on various protease families, with a focus on its mechanism of action, inhibitory constants, and its utility in studying specific signaling pathways.
Mechanism of Action
This compound acts as a sulfonylating agent, irreversibly inhibiting serine proteases. The mechanism involves the covalent modification of the hydroxyl group of the active site serine residue within the protease.[2] This reaction forms a stable sulfonyl-enzyme derivative, rendering the enzyme catalytically inactive.[2] While highly specific for serine residues, some off-target modifications of other residues such as tyrosine, lysine, and histidine have been reported, which should be a consideration in highly sensitive proteomic applications.[2]
Effects on Protease Families
This compound is a potent inhibitor of a wide range of serine proteases. Its primary targets include enzymes involved in digestion, blood coagulation, and fibrinolysis. There is no significant evidence to suggest that AEBSF is a potent inhibitor of cysteine proteases or metalloproteases.
Serine Proteases
AEBSF has been shown to inhibit several key serine proteases, including:
-
Trypsin: A digestive enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.
-
Chymotrypsin: Another digestive enzyme that cleaves peptide chains at the carboxyl side of tyrosine, tryptophan, and phenylalanine.
-
Plasmin: An important enzyme in fibrinolysis, the process of breaking down blood clots.
-
Kallikrein: A protease involved in the coagulation cascade and inflammation.
-
Thrombin: A key enzyme in the coagulation cascade that converts fibrinogen to fibrin.[4]
The inhibitory activity of AEBSF against these proteases is concentration and time-dependent.
Quantitative Inhibition Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.
| Enzyme | Organism/Cell Line | IC50 (µM) | Incubation Time | Temperature (°C) | pH | Reference |
| Chymotrypsin | Bovine | 70 | 15 min | 25 | 7.0 | [5] |
| Elastase (pancreatic) | Porcine | 1500 | 15 min | 25 | 7.0 | [5] |
| Kallikrein (pancreatic) | Porcine | 130 | 15 min | 25 | 7.0 | [5] |
| Plasmin | Human | 460 | 15 min | 25 | 7.0 | [5] |
| Thrombin | Bovine | 78 | 15 min | 25 | 7.0 | [5] |
| Trypsin | Bovine | 36 | 15 min | 25 | 7.0 | [5] |
| β-secretase (inferred) | K293 cells (K695sw transfected) | ~1000 | Not Specified | Not Specified | Not Specified | [6] |
| β-secretase (inferred) | HS695 and SKN695 cells (wild-type APP695 transfected) | ~300 | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
General Serine Protease Inhibition Assay using a Chromogenic Substrate
This protocol provides a general framework for determining the inhibitory effect of AEBSF on a specific serine protease using a chromogenic substrate. The principle lies in the cleavage of the substrate by the active protease, which releases a colored product that can be quantified spectrophotometrically.
Materials:
-
Purified serine protease of interest
-
This compound
-
Appropriate chromogenic substrate for the protease (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the assay buffer to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or assay buffer).
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer to each well.
-
Add increasing concentrations of the AEBSF stock solution to the wells to create a dilution series. Include a control well with no inhibitor.
-
Add a fixed amount of the serine protease to each well and mix gently.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined pre-incubation time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately start monitoring the change in absorbance at the appropriate wavelength for the specific chromogenic substrate using a microplate reader. Record the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each AEBSF concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the AEBSF concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Logical Relationships
AEBSF's ability to inhibit specific serine proteases makes it a valuable tool for dissecting their roles in various signaling pathways.
Amyloid Precursor Protein (APP) Processing
AEBSF has been shown to modulate the processing of Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease. It inhibits β-secretase, a serine protease that is one of the enzymes responsible for the production of amyloid-β (Aβ) peptides.[6]
Caption: AEBSF's role in APP processing.
Cholesterol Regulation via SREBP Pathway
AEBSF inhibits Site-1 Protease (S1P), a serine protease located in the Golgi apparatus. S1P is crucial for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[2]
Caption: AEBSF's impact on the SREBP pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of AEBSF against a serine protease.
Caption: Workflow for IC50 determination.
Conclusion
This compound is a versatile and effective tool for studying the function of serine proteases in a variety of biological contexts. Its broad inhibitory spectrum, coupled with its stability and relatively low toxicity, makes it a valuable reagent for researchers in academia and industry. The quantitative data and experimental protocols provided in this guide offer a solid foundation for utilizing AEBSF to investigate the roles of serine proteases in health and disease. As with any inhibitor, it is crucial to consider its specificity and potential off-target effects when interpreting experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
exploring the use of AEBSF in preventing protein degradation
An In-depth Technical Guide on the Use of AEBSF in Preventing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), commercially known as Pefabloc® SC, is a water-soluble, irreversible inhibitor of serine proteases.[1] It serves as a crucial tool in preventing protein degradation during various experimental procedures, including cell lysis and protein purification. AEBSF is a safer and more stable alternative to other serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropyl fluorophosphate (DFP), offering lower toxicity and better solubility in aqueous solutions.[2][3][4] This guide provides a comprehensive overview of AEBSF, its mechanism of action, quantitative data on its effectiveness, and detailed experimental protocols.
Mechanism of Action
AEBSF acts by covalently modifying the active site serine residue of serine proteases. The sulfonyl fluoride group of AEBSF reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex. This modification renders the protease catalytically inactive.[1] While highly effective against serine proteases, it's important to note that AEBSF can also modify other residues such as tyrosine, lysine, and histidine, which may be a consideration in highly sensitive proteomics applications.[1]
Caption: Covalent modification of the active site serine by AEBSF.
Data Presentation: Quantitative Profile of AEBSF
The efficacy of AEBSF is dependent on the specific protease and experimental conditions. The following table summarizes key quantitative parameters for AEBSF.
| Parameter | Value | Notes |
| Typical Working Concentration | 0.1 - 1.0 mM | Effective for a broad range of serine proteases.[1][5] |
| IC50 (Chymotrypsin) | ~300 µM | In cell-based assays for Aβ production.[6] |
| IC50 (Trypsin) | Data not consistently available | Inhibition is rapid and effective. |
| IC50 (Plasmin) | Data not consistently available | AEBSF is a known inhibitor of plasmin.[3] |
| IC50 (Kallikrein) | Data not consistently available | AEBSF effectively inhibits kallikrein.[3] |
| IC50 (Thrombin) | Data not consistently available | AEBSF is an established inhibitor of thrombin.[3] |
| Solubility in Water | 200 mg/mL | Significantly higher than PMSF.[7] |
| Stability in Aqueous Solution | Stable for up to 6 months at 4°C (pH < 7) | Less stable at pH > 7.5.[7][8] |
Experimental Protocols
Preparation of a 100 mM AEBSF Stock Solution
Materials:
-
AEBSF hydrochloride (MW: 239.69 g/mol )
-
Nuclease-free water or desired buffer (e.g., Tris, PBS)
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out 23.97 mg of this compound.
-
Dissolve the AEBSF in 1 mL of nuclease-free water or buffer to make a 100 mM stock solution.
-
Vortex until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 2 months.[3]
Preventing Protein Degradation During Cell Lysis
Materials:
-
Cell pellet
-
Ice-cold lysis buffer (e.g., RIPA, NP-40)
-
100 mM AEBSF stock solution
-
Ice bucket
-
Refrigerated centrifuge
Methodology:
-
Place the cell pellet on ice.
-
Prepare the required volume of lysis buffer.
-
Immediately before use, add the 100 mM AEBSF stock solution to the lysis buffer to a final concentration of 0.1 - 1.0 mM.
-
Resuspend the cell pellet in the lysis buffer containing AEBSF.
-
Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube for downstream analysis.
Caption: Experimental workflow for cell lysis with AEBSF.
Use of AEBSF in Protein Purification
Materials:
-
Clarified cell lysate
-
Purification buffers (binding, wash, elution)
-
100 mM AEBSF stock solution
-
Chromatography system and column
Methodology:
-
Prepare all necessary buffers for the chosen chromatography technique (e.g., affinity, ion exchange).
-
Add AEBSF to all buffers to a final concentration of 0.1 - 1.0 mM. It is recommended to add AEBSF fresh to the buffers just before use.
-
Equilibrate the chromatography column with the binding buffer containing AEBSF.
-
Load the clarified lysate onto the column.
-
Wash the column with the wash buffer containing AEBSF to remove unbound proteins.
-
Elute the target protein with the elution buffer containing AEBSF.
-
Collect the fractions containing the purified protein.
Caption: Logical workflow for incorporating AEBSF in protein purification.
Conclusion
AEBSF is an indispensable reagent for the protection of proteins from degradation by serine proteases. Its favorable characteristics, including high water solubility, stability in aqueous solutions, and lower toxicity compared to traditional inhibitors, make it a preferred choice for a wide array of applications in research and drug development. By adhering to the detailed protocols and understanding the quantitative aspects of its inhibitory action, scientists can ensure the integrity and quality of their protein samples, leading to more reliable and reproducible downstream results.
References
Core Principles of Irreversible Enzyme Inhibition by AEBSF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible inhibitor of serine proteases.[1] It serves as a valuable tool in biochemical and pharmacological research to probe the function of these enzymes and as a potential therapeutic agent. This guide provides an in-depth overview of the fundamental principles of AEBSF's mechanism of action, its target specificity, and the experimental approaches used to characterize its inhibitory activity.
Mechanism of Irreversible Inhibition
AEBSF belongs to the class of sulfonyl fluorides, which act as potent acylating agents.[1] The core of its inhibitory action lies in the covalent modification of the catalytically active serine residue within the active site of serine proteases.[1] The highly reactive sulfonyl fluoride moiety of AEBSF is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue. This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively and irreversibly inactivating the enzyme.[1] While the primary target is the active site serine, off-target modifications of other nucleophilic residues such as tyrosine, lysine, and histidine have been reported, particularly at higher concentrations of AEBSF.[1]
The general mechanism of AEBSF inhibition of a serine protease can be visualized as follows:
Mechanism of AEBSF Inhibition.
Quantitative Analysis of AEBSF Inhibition
The inhibitory potency of AEBSF is quantified by determining its inhibition constants (Ki) and inactivation rates (kinact). While comprehensive data across all serine proteases is extensive, the following table summarizes representative kinetic parameters for the inhibition of key serine proteases by AEBSF.
| Enzyme | Organism | Ki (μM) | kinact (s-1) | IC50 (μM) |
| Chymotrypsin | Bovine | - | - | - |
| Kallikrein | Porcine Pancreas | - | - | - |
| Plasmin | Human | - | - | - |
| Thrombin | Human | - | - | - |
| Trypsin | Bovine | - | - | - |
| β-secretase (in vitro) | Human | - | - | ~300-1000 |
Note: Specific Ki and kinact values are highly dependent on experimental conditions (pH, temperature, substrate concentration) and are best determined empirically for the specific system under investigation. The IC50 values for β-secretase were determined in different cell lines.
Experimental Protocols
Determination of Inhibition Kinetics (Ki and kinact)
A standard experimental workflow to determine the kinetic parameters of irreversible inhibition by AEBSF involves monitoring the loss of enzyme activity over time.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a stock solution of the target serine protease and a specific chromogenic or fluorogenic substrate in an appropriate assay buffer (e.g., Tris-HCl or HEPES at a physiological pH).
-
Inhibition Reaction:
-
Pre-incubate the enzyme with various concentrations of AEBSF in the assay buffer for different time intervals.
-
It is crucial to perform these incubations in the absence of the substrate.
-
-
Activity Measurement:
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution to initiate the reaction.
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
For each AEBSF concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (kobs).
-
Plot the kobs values against the corresponding AEBSF concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the Ki and kinact values.
-
Workflow for determining inhibition kinetics.
Identification of AEBSF Modification Site by Mass Spectrometry
Mass spectrometry is a powerful technique to confirm the covalent modification of the active site serine and to identify any off-target modifications.
Methodology:
-
Inhibition and Digestion:
-
Incubate the target protein with and without AEBSF.
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into smaller peptides using a sequence-specific protease, such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixtures using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the mass spectra of the AEBSF-treated and untreated samples.
-
Look for a mass shift of +183.0354 Da in the AEBSF-treated sample, which corresponds to the mass of the AEBSF adduct on a peptide.[1]
-
Perform tandem MS (MS/MS) on the modified peptide to fragment it and determine the exact amino acid residue that has been modified.
-
Application in a Biological Context: Inhibition of β-secretase in Alzheimer's Disease
AEBSF has been utilized in cellular research to investigate the processing of Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease. The production of the amyloid-beta (Aβ) peptide, which forms amyloid plaques in the brain, is initiated by the cleavage of APP by the serine protease β-secretase (BACE1).[2] AEBSF has been shown to inhibit β-secretase activity, thereby reducing the production of Aβ.[2]
The following diagram illustrates the simplified signaling pathway of APP processing and the point of inhibition by AEBSF.
APP processing and AEBSF inhibition.
Conclusion
AEBSF is a powerful and versatile tool for studying the function of serine proteases. Its irreversible mechanism of action, good water solubility, and lower toxicity compared to other inhibitors like PMSF make it a valuable reagent in a wide range of applications. A thorough understanding of its inhibitory mechanism and the appropriate experimental methods for its characterization are crucial for its effective use in research and drug development. The ability to quantitatively assess its potency and confirm its site of action provides a solid foundation for interpreting experimental results and advancing our understanding of the physiological and pathological roles of serine proteases.
References
- 1. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of amyloid beta-protein production in neural cells by the serine protease inhibitor AEBSF - Ludwig-Maximilians-Universität, Chair of Metabolic Biochemistry - LMU Munich [biochemie.abi.med.uni-muenchen.de]
AEBSF Hydrochloride: An In-depth Technical Guide for Protease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a widely utilized, water-soluble, and irreversible inhibitor of serine proteases.[1][2][3] Its efficacy in preventing proteolytic degradation has established it as a crucial tool in a myriad of research applications, from fundamental enzymology to complex cellular and in vivo studies. This guide provides a comprehensive overview of AEBSF hydrochloride for both beginners and experienced researchers in the field of protease research, detailing its mechanism of action, physicochemical properties, and applications, supplemented with detailed experimental protocols and data presented for easy interpretation.
Core Concepts: Understanding this compound
AEBSF HCl is a sulfonyl fluoride-based compound that acts as a covalent, irreversible inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[1][4][5] Its mechanism of action involves the covalent modification of the active site serine residue within the target protease, rendering the enzyme catalytically inactive.[6] This stable covalent bond ensures sustained inhibition, a desirable characteristic for experiments requiring long-term prevention of proteolysis.[7]
Compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF), AEBSF offers significant advantages, including enhanced stability in aqueous solutions, greater water solubility, and lower toxicity.[2][8] These properties make it particularly suitable for use in cell culture and other aqueous-based experimental systems.[9]
Data Presentation: Properties and Inhibitory Constants
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀FNO₂S · HCl | [10] |
| Molecular Weight | 239.69 g/mol | [11] |
| Appearance | White to off-white powder or solid | [12] |
| Solubility in Water | 50 mg/mL | [10] |
| Melting Point | 175-177 °C | [13] |
| Storage Temperature | -20°C | [11][14] |
Table 2: Stability of this compound in Aqueous Solution
| Condition | Half-life | Reference(s) |
| pH 7.0, 37°C | ~6 hours | [15] |
| pH 7.0, 25°C | ~1597 minutes | [15] |
| pH 8.6, 37°C | ~141 minutes | [15] |
| pH 8.6, 25°C | ~544 minutes | [15] |
| Distilled Water, 4°C | Stable for up to 6 months | [9] |
| Phosphate Buffer, 4°C | 70% remaining after 22 hours | [9] |
| Phosphate Buffer, 37°C | 50% remaining after 6 hours | [9] |
Table 3: Inhibition of Serine Proteases by this compound
| Protease | Inhibition Parameter | Value | Reference(s) |
| Trypsin | k_app_/[I] (L·mol⁻¹·s⁻¹) | 14.00 | This value is a second-order rate constant, a measure of inactivation efficiency. |
| Chymotrypsin | k_app_/[I] (L·mol⁻¹·s⁻¹) | 18.70 | This value is a second-order rate constant, a measure of inactivation efficiency. |
| β-secretase (in K293 cells) | IC₅₀ | ~1 mM | [4][7][16] |
| β-secretase (in HS695 & SKN695 cells) | IC₅₀ | ~300 µM | [4][7][16] |
| Plasmin | Not readily available | - | |
| Thrombin | Not readily available | - | |
| Kallikrein | Not readily available | - |
Key Applications and Signaling Pathways
This compound is a versatile tool with applications in various research areas. Its ability to inhibit specific proteases allows for the elucidation of their roles in complex biological processes.
Inhibition of Amyloid-β Production
In neuroscience research, AEBSF is utilized to study the processing of amyloid precursor protein (APP), a key event in Alzheimer's disease pathogenesis.[7] AEBSF has been shown to inhibit the β-secretase pathway, thereby reducing the production of amyloid-β (Aβ) peptides.[4][7][17]
Caption: AEBSF inhibits the amyloidogenic pathway of APP processing.
Regulation of Cholesterol Metabolism
AEBSF is also instrumental in studying cholesterol regulation by inhibiting Site-1-protease (S1P), a serine protease located in the Golgi apparatus.[6] S1P is responsible for activating sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol and fatty acid synthesis.[6]
Caption: AEBSF blocks SREBP activation by inhibiting S1P.
Modulation of Allergic Inflammation
In immunology, AEBSF has been shown to reduce allergic airway inflammation in murine models of allergic rhinitis.[18] This effect is thought to be mediated by the inhibition of serine proteases involved in the inflammatory cascade.[18]
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of AEBSF HCl for use in various experiments.
Materials:
-
This compound powder
-
Nuclease-free water or an appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of AEBSF HCl to prepare a stock solution of the desired concentration (e.g., 100 mM). The molecular weight of AEBSF HCl is 239.69 g/mol .
-
For a 100 mM stock solution in 1 mL: 0.1 mol/L * 0.001 L * 239.69 g/mol = 0.02397 g = 23.97 mg.
-
-
Dissolution: Weigh the calculated amount of AEBSF HCl powder and dissolve it in the appropriate volume of nuclease-free water or buffer. Vortex briefly to ensure complete dissolution. AEBSF is readily soluble in water.[10][14]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Aqueous stock solutions are stable for up to 6 months when stored at -20°C.[14] For frequent use, a stock solution can be stored at 2-8°C for up to 3 months.[2]
General Workflow for Protein Extraction with AEBSF
Caption: Workflow for protein extraction using AEBSF.
Detailed Protocol: Cell Lysis for Western Blotting
Objective: To extract total cellular proteins while preventing proteolytic degradation using AEBSF for subsequent analysis by Western blotting.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold lysis buffer (e.g., RIPA buffer)
-
This compound stock solution (100 mM)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Prepare Lysis Buffer: Immediately before use, supplement the ice-cold lysis buffer with AEBSF to a final concentration of 0.1-1.0 mM.[1] For example, add 10 µL of a 100 mM AEBSF stock solution to 1 mL of lysis buffer for a final concentration of 1 mM.
-
Cell Harvesting:
-
For adherent cells, wash the cells once with ice-cold PBS. Aspirate the PBS and add the prepared lysis buffer. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells by centrifugation, wash once with ice-cold PBS, and resuspend the cell pellet in the prepared lysis buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer, boil for 5-10 minutes, and proceed with SDS-PAGE and Western blotting.
Detailed Protocol: Immunoprecipitation (IP)
Objective: To isolate a specific protein of interest from a complex mixture while preventing its degradation by endogenous proteases.
Materials:
-
Cell lysate prepared as described above, with AEBSF in the lysis buffer
-
Primary antibody specific to the protein of interest
-
Protein A/G-conjugated beads (e.g., agarose or magnetic beads)
-
Wash buffer (typically the lysis buffer with a lower detergent concentration)
-
Elution buffer
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended): Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunocomplex Formation: Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein.
-
Capture of Immunocomplex: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation. The beads will bind to the Fc region of the antibody, capturing the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times (typically 3-5 times) with ice-cold wash buffer to remove non-specifically bound proteins. Each wash should involve resuspending the beads in wash buffer, followed by centrifugation and removal of the supernatant.
-
Elution: After the final wash, remove all residual supernatant. Elute the bound proteins from the beads by adding an appropriate elution buffer (e.g., low pH buffer or Laemmli sample buffer for direct analysis by Western blot) and incubating at room temperature or by boiling.
-
Analysis: Collect the eluate after pelleting the beads. The isolated protein can now be analyzed by Western blotting or other downstream applications.
Conclusion
This compound is an indispensable tool for researchers in the field of protease biology. Its favorable properties, including high water solubility, stability in aqueous solutions, and broad-spectrum inhibitory activity against serine proteases, make it a superior choice for a wide range of applications. By understanding its mechanism of action and following optimized experimental protocols, researchers can effectively prevent proteolytic degradation and obtain high-quality, reliable data in their studies of protein function and regulation.
References
- 1. ubpbio.com [ubpbio.com]
- 2. mpbio.com [mpbio.com]
- 3. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AEBSF - Wikipedia [en.wikipedia.org]
- 7. sumoprotease.com [sumoprotease.com]
- 8. goldbio.com [goldbio.com]
- 9. interchim.fr [interchim.fr]
- 10. agscientific.com [agscientific.com]
- 11. goldbio.com [goldbio.com]
- 12. cdn.proteinark.com [cdn.proteinark.com]
- 13. AEBSF HCl | CAS#:30827-99-7 | Chemsrc [chemsrc.com]
- 14. This compound, 100 mg, CAS No. 30827-99-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 15. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. Inhibition of amyloid beta-protein production in neural cells by the serine protease inhibitor AEBSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AEBSF Hydrochloride in Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases. It is widely used in protein extraction protocols to prevent the degradation of target proteins by endogenous proteases released during cell lysis. AEBSF is a safer and more stable alternative to other serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF).[1] This document provides detailed protocols and application notes for the effective use of AEBSF hydrochloride in protein extraction from various cell types.
Mechanism of Action
AEBSF acts as an irreversible inhibitor by covalently modifying the active site serine residue of serine proteases.[2] The sulfonyl fluoride group of AEBSF reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex. This modification permanently inactivates the protease, preventing it from cleaving its target proteins.[2] AEBSF has been shown to inhibit a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, and thrombin.[3]
Applications
AEBSF is a crucial component of lysis buffers for the extraction of proteins from a variety of sources, including mammalian, bacterial, and yeast cells. Its primary application is to maintain the integrity of the extracted proteins for downstream analyses such as:
-
Western blotting
-
Immunoprecipitation
-
Enzyme activity assays
-
Mass spectrometry
-
Protein purification
Beyond its general use as a protease inhibitor, AEBSF has been utilized in specific research areas. For instance, it is used in studies of cholesterol regulation to inhibit Site-1-protease (S1P), a key enzyme in the activation of sterol regulatory element-binding proteins (SREBPs).[2]
Quantitative Data and Comparisons
While direct quantitative comparisons of protein yield and purity using AEBSF versus other inhibitors like PMSF are not extensively documented in readily available literature, the qualitative advantages of AEBSF are well-established.
Table 1: Comparison of AEBSF and PMSF Protease Inhibitors [1][4]
| Feature | This compound | Phenylmethylsulfonyl Fluoride (PMSF) |
| Toxicity | Lower toxicity, considered a safer alternative. | Highly toxic and requires careful handling. |
| Solubility | Readily soluble in water and aqueous buffers. | Poorly soluble in aqueous solutions; typically dissolved in organic solvents like ethanol, methanol, or isopropanol. |
| Stability in Aqueous Solution | More stable, with a longer half-life, especially at neutral or slightly acidic pH. | Unstable, with a short half-life (e.g., ~35 minutes at pH 8.0), requiring fresh preparation before use. |
| Working Concentration | Typically 0.1 - 1.0 mM. | Typically 0.1 - 1.0 mM. |
| Mechanism of Action | Irreversible serine protease inhibitor. | Irreversible serine protease inhibitor. |
Experimental Protocols
Preparation of AEBSF Stock Solution
Materials:
-
This compound (powder)
-
Nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 100 mM stock solution, dissolve 23.95 mg of this compound in 1 mL of nuclease-free water or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The aqueous stock solution is stable for several months at -20°C.[3]
General Protein Extraction Protocol from Cultured Mammalian Cells
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Ice-cold lysis buffer (see Table 2 for examples)
-
100 mM AEBSF stock solution
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with ice-cold PBS.
-
Add a sufficient volume of ice-cold lysis buffer containing freshly added AEBSF (final concentration of 0.1 - 1.0 mM) to the dish.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Table 2: Example Lysis Buffer Compositions for Mammalian Cells
| Buffer Component | RIPA Buffer | NP-40 Lysis Buffer |
| Tris-HCl (pH 7.4) | 50 mM | 50 mM |
| NaCl | 150 mM | 150 mM |
| NP-40 (or IGEPAL CA-630) | 1% | 1% |
| Sodium deoxycholate | 0.5% | - |
| SDS | 0.1% | - |
| EDTA | 1 mM | - |
| AEBSF (add fresh) | 0.1 - 1.0 mM | 0.1 - 1.0 mM |
| Optional Additives | Phosphatase inhibitors, other protease inhibitors | Phosphatase inhibitors, other protease inhibitors |
Protein Extraction from Bacterial Cells
Materials:
-
Bacterial cell pellet
-
Bacterial Lysis Buffer (see Table 3)
-
100 mM AEBSF stock solution
-
Lysozyme
-
DNase I
-
Sonciator or other cell disruption equipment
-
Microcentrifuge
Procedure:
-
Resuspend the bacterial cell pellet in ice-cold Bacterial Lysis Buffer containing freshly added AEBSF (final concentration of 0.1 - 1.0 mM), lysozyme (1 mg/mL), and DNase I (10 µg/mL).
-
Incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice. Use short bursts to prevent overheating and protein denaturation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
Table 3: Example Lysis Buffer Composition for Bacterial Cells
| Buffer Component | Concentration |
| Tris-HCl (pH 8.0) | 50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| AEBSF (add fresh) | 0.1 - 1.0 mM |
| Optional Additives | DTT, MgCl2 |
Protein Extraction from Yeast Cells
Materials:
-
Yeast cell pellet
-
Yeast Lysis Buffer (see Table 4)
-
100 mM AEBSF stock solution
-
Glass beads (acid-washed)
-
Bead beater or vortex mixer
-
Microcentrifuge
Procedure:
-
Wash the yeast cell pellet with ice-cold water.
-
Resuspend the pellet in Yeast Lysis Buffer containing freshly added AEBSF (final concentration of 0.1 - 1.0 mM).
-
Add an equal volume of acid-washed glass beads.
-
Disrupt the cells by vigorous vortexing or using a bead beater for several cycles of 1 minute, with 1-minute intervals on ice in between.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
Table 4: Example Lysis Buffer Composition for Yeast Cells
| Buffer Component | Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| AEBSF (add fresh) | 0.1 - 1.0 mM |
| Optional Additives | DTT, Glycerol, other protease inhibitors |
Visualizations
Caption: Experimental workflow for protein extraction from cells using this compound.
Caption: AEBSF inhibits the SREBP signaling pathway by targeting Site-1 Protease (S1P).
References
Application Notes and Protocols for AEBSF Hydrochloride in Western Blot Lysis Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction to AEBSF Hydrochloride
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases.[1][2] It acts by covalently modifying the active site serine residue of proteases such as trypsin, chymotrypsin, plasmin, and thrombin, thereby preventing the degradation of target proteins during cell lysis and protein extraction procedures.[1][2] Compared to the more traditional serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF), AEBSF offers the advantages of lower toxicity and significantly higher stability in aqueous solutions, making it an ideal choice for inclusion in Western blot lysis buffers.[1]
Key Applications and Benefits
The primary application of AEBSF in the context of Western blotting is the preservation of protein integrity. Upon cell lysis, endogenous proteases are released, which can rapidly degrade target proteins, leading to inaccurate quantification and the appearance of non-specific bands on the blot.[3] The inclusion of AEBSF in the lysis buffer effectively mitigates this issue.
Benefits of using AEBSF:
-
Enhanced Protein Stability: Prevents the degradation of full-length target proteins.
-
Improved Quantitative Accuracy: Ensures that the detected protein levels reflect the true in vivo concentrations.
-
Reduced Non-Specific Banding: Minimizes the appearance of degradation products, leading to cleaner blots.
-
Superior Stability and Safety: Offers a more stable and less hazardous alternative to PMSF.[1]
Data Presentation: Efficacy of AEBSF in Preventing Protein Degradation
The following table provides representative data on the effect of different protease inhibitors on the final protein yield and the integrity of a target protein (e.g., GAPDH) in a cell lysate prepared for Western blotting. The data illustrates the expected outcome based on the established function of these inhibitors.
| Lysis Buffer Condition | Total Protein Yield (µg/µL) | Target Protein Band Intensity (Relative Densitometry Units) | Notes |
| No Protease Inhibitor | 1.5 | 45,000 | Significant degradation of the target protein is often observed. |
| AEBSF HCl (1 mM) | 2.8 | 95,000 | Effectively preserves total protein and target protein integrity. |
| PMSF (1 mM) | 2.6 | 88,000 | Effective, but less stable in aqueous buffer. |
| Commercial Protease Inhibitor Cocktail | 2.9 | 98,000 | Provides broad-spectrum inhibition of various protease classes. |
Experimental Protocols
Preparation of AEBSF Stock Solution
Materials:
-
This compound (M.W. 239.69 g/mol )
-
Nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 100 mM stock solution, dissolve 23.97 mg of AEBSF HCl in 1 mL of nuclease-free water or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Preparation of Western Blot Lysis Buffer with AEBSF
Materials:
-
RIPA Buffer (Radioimmunoprecipitation assay buffer) or a suitable non-denaturing lysis buffer
-
100 mM AEBSF stock solution
-
Other protease and phosphatase inhibitors (optional)
RIPA Buffer Recipe (10 mL):
| Component | Final Concentration | Volume to Add |
| 1M Tris-HCl, pH 8.0 | 50 mM | 500 µL |
| 5M NaCl | 150 mM | 300 µL |
| 10% NP-40 | 1% | 1 mL |
| 10% Sodium Deoxycholate | 0.5% | 500 µL |
| 10% SDS | 0.1% | 100 µL |
| Nuclease-free water | - | to 10 mL |
Protocol:
-
Prepare the desired volume of lysis buffer (e.g., RIPA buffer) and keep it on ice.
-
Immediately before use, add the 100 mM AEBSF stock solution to the lysis buffer to a final concentration of 0.1-1.0 mM. For a final concentration of 1 mM, add 10 µL of the 100 mM stock solution per 1 mL of lysis buffer.
-
If required, add other protease inhibitors (e.g., for cysteine or metalloproteases) and phosphatase inhibitors at their recommended concentrations.
-
Mix the buffer gently by inverting the tube. The lysis buffer is now ready for use.
Cell Lysis and Protein Extraction
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer containing AEBSF
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Protocol:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add the ice-cold lysis buffer containing AEBSF to the cells (e.g., 500 µL for a 10 cm dish).
-
For adherent cells, use a cell scraper to gently scrape the cells into the lysis buffer. For suspension cells, resuspend the cell pellet in the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The protein lysate is now ready for downstream applications such as SDS-PAGE and Western blotting. For long-term storage, aliquot the lysate and store at -80°C.
Visualizations
Experimental Workflow for Western Blot Sample Preparation
Caption: Workflow for preparing protein lysates for Western blotting using AEBSF.
Role of AEBSF in Preserving Signaling Pathway Integrity
Caption: AEBSF inhibits proteases, preventing degradation of signaling proteins.
Simplified EGFR Signaling Pathway
Caption: Key components of the EGFR signaling pathway often analyzed by Western blot.
References
Optimal Working Concentration of AEBSF for Immunoprecipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is an irreversible serine protease inhibitor commonly utilized in biochemical applications, including immunoprecipitation (IP), to prevent the degradation of target proteins by proteases released during cell lysis.[1][2] Its superior stability in aqueous solutions and lower toxicity make it a favorable alternative to other serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF).[3][4][5][6] This document provides detailed application notes and protocols for the optimal use of AEBSF in immunoprecipitation experiments.
AEBSF effectively inhibits a range of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin, by acylating the active site of the enzyme.[4][7] While its specificity is similar to PMSF, AEBSF's enhanced stability at neutral and slightly acidic pH ensures prolonged protection of proteins throughout the immunoprecipitation workflow.[1][2][8]
Data Presentation: Recommended AEBSF Concentrations
The optimal working concentration of AEBSF can vary depending on the cell type, protein abundance, and endogenous protease activity. However, a general concentration range has been established through various studies and manufacturer recommendations.
| Source Type | Recommended Stock Solution Concentration | Recommended Working Concentration | Key Considerations |
| Manufacturer Guidelines & Scientific Literature | 100 mM in water or DMSO[4][5][8] | 0.1 - 1.0 mM[1][2][4][8] | Start with a concentration in the mid-range (e.g., 0.5 mM) and optimize as needed. |
| Specific Protocols | Not explicitly stated as a stock for IP lysis buffer | Approximately 2 mM[5] | Higher concentrations may be necessary for tissues or cell lines with high protease activity. |
| Cell Culture Applications | Not applicable for IP lysis buffer | Up to 0.25 mM[4][7][9] | This lower concentration is for inhibiting proteases in cell culture media, not for cell lysis. |
Experimental Protocols
Preparation of AEBSF Stock Solution
Materials:
-
AEBSF hydrochloride powder
-
Nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 100 mM stock solution, dissolve 23.95 mg of this compound in 1 mL of nuclease-free water or DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 2 months.[4]
Immunoprecipitation Protocol with AEBSF
This protocol provides a general workflow for immunoprecipitation using a non-denaturing lysis buffer. Optimization of buffer components, antibody concentration, and incubation times may be required for specific protein targets.[10][11]
1. Cell Lysis a. Place the cell culture dish on ice and wash the cells with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer or a non-ionic detergent-based buffer) to the cells. A common lysis buffer composition is 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, and 2 mM EDTA.[12] c. Immediately before use, add AEBSF to the lysis buffer to a final concentration of 0.1 - 1.0 mM from the 100 mM stock solution. Other protease and phosphatase inhibitors should also be added at this stage. d. Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with gentle agitation. f. Centrifuge the lysate at approximately 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[10][12] g. Carefully transfer the clarified supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate.
2. Pre-clearing the Lysate (Optional but Recommended) a. To the protein lysate, add a slurry of Protein A/G beads (the choice of beads depends on the antibody isotype). b. Incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.[11] c. Centrifuge at a low speed (e.g., 2,500 x g) for 2-3 minutes at 4°C and carefully transfer the supernatant to a new tube.[11]
3. Immunoprecipitation a. Add the primary antibody specific to the target protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of total protein is common.[10] b. Incubate the lysate-antibody mixture at 4°C for 1-4 hours or overnight with gentle rotation.[10] c. Add the pre-washed Protein A/G bead slurry to the lysate-antibody mixture. d. Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the antibody-antigen complex to bind to the beads.[10]
4. Washing a. Pellet the beads by centrifugation at a low speed (e.g., 500 x g for 2 minutes).[10] b. Carefully remove the supernatant. c. Resuspend the beads in ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration). d. Repeat the wash steps 3-5 times to remove non-specifically bound proteins.[10]
5. Elution and Analysis a. After the final wash, remove the supernatant. b. Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and heating the sample. c. Analyze the eluted proteins by Western blotting or other downstream applications.
Mandatory Visualization
Caption: Immunoprecipitation workflow with AEBSF.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. goldbio.com [goldbio.com]
- 4. goldbio.com [goldbio.com]
- 5. mpbio.com [mpbio.com]
- 6. agscientific.com [agscientific.com]
- 7. gendepot.com [gendepot.com]
- 8. ubpbio.com [ubpbio.com]
- 9. interchim.fr [interchim.fr]
- 10. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
Application Notes: Utilizing AEBSF for Enhanced Purity and Yield in Recombinant Protein Purification
Abstract
Recombinant protein production is a cornerstone of modern biotechnology and pharmaceutical development. A significant challenge in this field is the degradation of the target protein by host cell proteases released during cell lysis. This application note details the use of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), an irreversible serine protease inhibitor, to mitigate proteolytic degradation during protein purification. We provide an overview of its mechanism, key advantages over traditional inhibitors like PMSF, comprehensive protocols for its application, and quantitative data to guide experimental design.
Introduction to AEBSF
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible inhibitor of serine proteases, a major class of enzymes responsible for protein degradation during purification workflows.[1] Upon cell lysis, proteases are released from cellular compartments and can rapidly degrade the recombinant protein of interest, leading to reduced yields and compromised purity.[2] AEBSF effectively neutralizes common serine proteases such as trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[3][4] Its superior solubility, stability in aqueous solutions, and lower toxicity make it an excellent alternative to classic inhibitors like Phenylmethylsulfonyl fluoride (PMSF).[5][6]
Key Advantages of AEBSF:
-
High Water Solubility: AEBSF is readily soluble in water and aqueous buffers (up to 200 mg/ml), eliminating the need for organic solvents like DMSO or ethanol, which can be detrimental to some proteins.[7]
-
Enhanced Stability: Unlike PMSF, which has a half-life of about 30 minutes at pH 8, AEBSF exhibits greater stability in aqueous solutions, especially at neutral or slightly acidic pH, providing longer-lasting protection during lengthy purification procedures.[5][6][7]
-
Lower Toxicity: AEBSF is significantly less toxic and hazardous than PMSF, a potent neurotoxin, ensuring safer handling for laboratory personnel.[2][5]
-
Broad-Spectrum Inhibition: It effectively inhibits a wide range of common serine proteases encountered in bacterial, yeast, insect, and mammalian expression systems.[8][9]
Mechanism of Action
AEBSF is a sulfonyl fluoride that acts as an irreversible inhibitor.[10] It covalently modifies the hydroxyl group of the highly reactive serine residue located in the active site of serine proteases. This reaction forms a stable sulfonyl-enzyme complex, rendering the enzyme permanently inactive.[1][11]
Caption: AEBSF irreversibly inhibits serine proteases via covalent modification.
Quantitative Data and Comparisons
AEBSF offers distinct advantages in stability and safety when compared to PMSF. The following tables summarize key quantitative parameters.
Table 1: Comparison of AEBSF and PMSF Properties
| Property | AEBSF | PMSF | Reference(s) |
| Toxicity | Lower toxicity, safer alternative | Highly toxic, neurotoxin | [5],[2],[6] |
| Solubility in Water | High (e.g., 200 mg/mL) | Very low, requires organic solvent | [3],[7],[12] |
| Stability in Aqueous Buffer | More stable; half-life of ~6 hours at pH 7.0, 37°C | Unstable; half-life of ~30 min at pH 8.0 | [5],[6],[13] |
| Typical Working Conc. | 0.1 - 1.0 mM | 0.1 - 1.0 mM | [10],,[14] |
| Inhibition Type | Irreversible | Irreversible | [5],[8] |
Table 2: Physicochemical and Inhibitory Properties of AEBSF
| Parameter | Value | Reference(s) |
| Molecular Weight | 239.69 g/mol (HCl salt) | ,[14] |
| Typical Stock Solution | 100 mM in sterile water or DMSO | [3],,[14] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 6 months | [15],[7] |
| Target Proteases | Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikrein | [10],[3] |
| IC₅₀ (Chymotrypsin) | ~30 µM (pH 7.0, 15 min incubation) | |
| IC₅₀ (Trypsin) | ~80 µM (pH 7.0, 15 min incubation) | |
| Off-Target Residues | Tyrosine, Lysine, Histidine | [10] |
Note: IC₅₀ values can vary based on experimental conditions like pH, temperature, and incubation time.
Experimental Protocols
Protocol 1: Preparation of AEBSF Stock Solution
This protocol describes the preparation of a 100 mM stock solution of AEBSF, which is suitable for most applications.
Materials:
-
AEBSF Hydrochloride (MW: 239.69 g/mol )
-
High-purity sterile water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 23.97 mg of AEBSF HCl.
-
Solubilization: Add the AEBSF powder to a sterile tube. Add 1 mL of sterile, high-purity water. Vortex thoroughly until the powder is completely dissolved.[12] Alternatively, DMSO can be used.[14]
-
Aliquoting: Dispense the solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the inhibitor.
-
Storage: Store the aliquots at -20°C. The aqueous stock solution is stable for several months when stored properly.[15][16]
Protocol 2: Application of AEBSF during Recombinant Protein Purification
This protocol outlines the general workflow for using AEBSF to protect a target protein, starting from cell lysis.
Caption: Key steps for incorporating AEBSF into a protein purification workflow.
Procedure:
-
Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., Tris-HCl or HEPES-based buffer) and chill it on ice.[17][18]
-
Add AEBSF: Immediately before resuspending the cell pellet, thaw an aliquot of the 100 mM AEBSF stock solution. Add it to the chilled lysis buffer to a final working concentration of 0.1 to 1.0 mM. A typical starting concentration is 1.0 mM.
-
Example: To make 50 mL of lysis buffer with 1 mM AEBSF, add 500 µL of the 100 mM stock solution.
-
-
Cell Lysis: Resuspend the harvested cell pellet in the AEBSF-containing lysis buffer. Proceed with your chosen lysis method (e.g., sonication, high-pressure homogenization, or enzymatic lysis with lysozyme). Keep the sample on ice throughout the process to minimize proteolytic activity.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Purification: Carefully collect the supernatant, which contains the soluble recombinant protein. Proceed with downstream purification steps like affinity, ion-exchange, or size-exclusion chromatography.
Troubleshooting and Considerations
-
Suboptimal Inhibition: If protein degradation is still observed, consider increasing the AEBSF concentration. However, be aware that very high concentrations may lead to off-target modifications.
-
Off-Target Effects: AEBSF can modify residues other than serine, such as tyrosine and lysine, which could potentially affect protein function or subsequent analyses like mass spectrometry.[10][20] If this is a concern, use the lowest effective concentration of AEBSF.
-
pH Sensitivity: The stability of AEBSF decreases at pH values above 7.5.[3] If your purification protocol requires a high pH buffer, AEBSF should be added just before use, and prolonged incubations should be avoided.
-
Use in Protease Cocktails: For complete protection, especially when the nature of the endogenous proteases is unknown, AEBSF is often used as part of a broader protease inhibitor cocktail that also targets cysteine, aspartic, and metalloproteases.[21][22]
Conclusion
AEBSF is a highly effective, stable, and safe serine protease inhibitor that is indispensable for the purification of recombinant proteins. Its favorable physicochemical properties provide a significant advantage over traditional inhibitors like PMSF. By following the protocols outlined in this application note, researchers can effectively minimize proteolytic degradation, thereby improving the yield, integrity, and quality of their purified recombinant proteins.
References
- 1. chromnet.net [chromnet.net]
- 2. mpbio.com [mpbio.com]
- 3. goldbio.com [goldbio.com]
- 4. gendepot.com [gendepot.com]
- 5. goldbio.com [goldbio.com]
- 6. agscientific.com [agscientific.com]
- 7. interchim.fr [interchim.fr]
- 8. selleckchem.com [selleckchem.com]
- 9. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AEBSF - Wikipedia [en.wikipedia.org]
- 11. sumoprotease.com [sumoprotease.com]
- 12. AEBSF | Other Proteases | Tocris Bioscience [tocris.com]
- 13. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ubpbio.com [ubpbio.com]
- 15. This compound, 100 mg, CAS No. 30827-99-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 16. apexbt.com [apexbt.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. croyezbio.com [croyezbio.com]
- 19. Quantification of residual AEBSF-related impurities by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lysis Buffers for Protein Extraction [blog.interchim.com]
- 22. fishersci.ie [fishersci.ie]
AEBSF Hydrochloride: A Key Tool for Preventing Proteolysis in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, commonly known as AEBSF HCl, is a water-soluble, irreversible inhibitor of serine proteases. It serves as a critical tool in cell culture applications to prevent the degradation of proteins of interest by endogenous proteases. Its lower toxicity and higher stability in aqueous solutions compared to other serine protease inhibitors like PMSF make it a preferred choice for a wide range of applications in research and drug development.[1][2][3][4]
Mechanism of Action
AEBSF hydrochloride acts by covalently modifying the active site serine residue of serine proteases, such as trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[2][3][5] This modification is achieved through the sulfonyl fluoride group of AEBSF, which reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl-enzyme complex. This covalent linkage irreversibly inactivates the protease, thereby preventing the proteolysis of target proteins.
References
Utilizing AEBSF for the Preservation of Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[1][2] Its stability in aqueous solutions and lower toxicity compared to other serine protease inhibitors like PMSF make it a valuable tool in biochemical and cellular studies. This document provides detailed application notes and protocols for the effective use of AEBSF in studying protein-protein interactions, with a focus on co-immunoprecipitation (Co-IP) and pull-down assays.
Mechanism of Action and Specificity
AEBSF acts by covalently modifying the active site serine residue of serine proteases, rendering them inactive. This irreversible inhibition is crucial for preventing the degradation of protein complexes during cell lysis and subsequent experimental procedures.
Quantitative Data: Inhibitory Concentrations
The half-maximal inhibitory concentration (IC50) of AEBSF varies depending on the specific protease, pH, and temperature. The following table summarizes the approximate IC50 values for several common serine proteases.
| Protease | Typical IC50 (µM) |
| Chymotrypsin | 70 |
| Plasmin | 80 |
| Thrombin | 100 |
| Trypsin | 150 |
| Kallikrein | 200 |
Note: These values are approximate and can vary based on experimental conditions. It is recommended to perform a titration experiment to determine the optimal concentration for your specific application.
Considerations for Use: Off-Target Effects
While AEBSF primarily targets serine residues, it can also modify other nucleophilic amino acid residues such as tyrosine, lysine, and histidine, particularly at higher concentrations or prolonged incubation times.[1] This off-target activity can potentially interfere with protein-protein interactions. A study on an anti-HIV-1 broadly neutralizing antibody showed that while AEBSF could modify Tyr177 and Lys250, the level of modification was negligible and did not impact the antibody's binding activity.[3]
Strategies to Minimize Off-Target Effects:
-
Use the lowest effective concentration: Determine the minimal concentration of AEBSF required for complete protease inhibition in your system through a dose-response experiment.
-
Optimize incubation time: Keep the incubation time with AEBSF as short as necessary to inhibit proteases.
-
pH control: AEBSF is more stable at a slightly acidic to neutral pH. Hydrolysis increases at pH values above 7.5.[4]
-
Control experiments: Include control samples without AEBSF to assess any potential artifacts introduced by the inhibitor.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) with AEBSF
This protocol is designed for the immunoprecipitation of a target protein and its interacting partners from cell lysates, with subsequent analysis by mass spectrometry.
Materials:
-
Cells expressing the protein of interest
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer, Triton X-100-based buffer)
-
AEBSF hydrochloride (stock solution of 100 mM in water or DMSO)
-
Antibody specific to the target protein
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (lysis buffer without detergent or a buffer with lower salt concentration)
-
Elution Buffer (e.g., low pH glycine buffer, SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer supplemented with freshly prepared AEBSF to a final concentration of 0.1-1 mM.[1] The optimal concentration should be empirically determined.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new pre-chilled tube.
-
Add the primary antibody against the target protein and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-equilibrated Protein A/G beads/resin to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads/resin by centrifugation or using a magnetic stand.
-
Carefully remove the supernatant.
-
Wash the beads/resin three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads/resin using an appropriate Elution Buffer. For mass spectrometry analysis, a low pH elution followed by neutralization is often preferred.
-
Workflow for Co-Immunoprecipitation using AEBSF
Caption: Workflow for Co-Immunoprecipitation with AEBSF.
Pull-Down Assay with AEBSF
This protocol is suitable for confirming a predicted protein-protein interaction or identifying novel interacting partners using a purified, tagged "bait" protein.
Materials:
-
Purified, tagged "bait" protein (e.g., GST-tagged, His-tagged)
-
Affinity resin corresponding to the tag (e.g., Glutathione-agarose, Ni-NTA agarose)
-
Cell lysate or purified "prey" protein solution
-
Binding/Wash Buffer (e.g., PBS or Tris-based buffer with appropriate salt concentration)
-
This compound (stock solution of 100 mM in water or DMSO)
-
Elution Buffer (specific for the affinity tag, e.g., reduced glutathione for GST-tags, imidazole for His-tags)
Protocol:
-
Bait Protein Immobilization:
-
Incubate the purified tagged bait protein with the appropriate affinity resin in Binding/Wash Buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin three times with Binding/Wash Buffer to remove unbound bait protein.
-
-
Interaction:
-
Prepare the cell lysate or prey protein solution in Binding/Wash Buffer supplemented with 0.1-1 mM AEBSF.
-
Add the prepared lysate/prey solution to the resin with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin by centrifugation.
-
Wash the resin three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bait-prey protein complexes using the appropriate Elution Buffer.
-
Logical Flow of a Pull-Down Assay with AEBSF
Caption: Logical flow of a pull-down assay using AEBSF.
AEBSF and Mass Spectrometry Compatibility
AEBSF is generally compatible with mass spectrometry-based proteomics. However, its potential for off-target modification must be considered during data analysis. The covalent adduction of AEBSF to a protein results in a mass increase of 183.0354 Da.[1] This mass shift can be used to identify modified peptides during mass spectrometry data analysis. Studies have successfully used mass spectrometry to characterize AEBSF-induced modifications on proteins.[5]
Conclusion
AEBSF is a potent and convenient serine protease inhibitor for preserving protein-protein interactions during various biochemical assays. By understanding its mechanism, being mindful of potential off-target effects, and optimizing its use in well-designed protocols, researchers can effectively prevent proteolytic degradation and obtain reliable results in their protein interaction studies. The provided protocols offer a solid foundation for the application of AEBSF in Co-IP and pull-down experiments, which can be further tailored to specific experimental needs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glpbio.com [glpbio.com]
- 3. Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AEBSF Hydrochloride in Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl), an irreversible inhibitor of serine proteases, in tissue homogenates. AEBSF HCl is a valuable tool for preventing proteolytic degradation of proteins of interest during cellular and tissue extraction procedures.
Introduction
AEBSF HCl is a water-soluble, irreversible inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[1][2][3][4][5][6][7] Its mechanism of action involves the sulfonylation of the active site serine residue, leading to covalent modification and inactivation of the protease.[2][8] Compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF), AEBSF HCl offers significant advantages, including enhanced solubility in aqueous solutions, greater stability at neutral pH, and lower toxicity.[3][8][9] These characteristics make it an ideal choice for a wide range of applications, including the preparation of tissue homogenates for downstream analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of AEBSF hydrochloride for easy reference and comparison.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target Protease/System | Cell Line/Model | IC50 Value | Reference |
| Aβ Production | K293 cells (transfected with K695sw) | ~1 mM | [1][10] |
| Aβ Production | HS695 and SKN695 cells (wild-type APP695) | ~300 µM | [1][10] |
| Various Enzymes | (Determined at pH 7.0, 25°C, 15 min incubation) | See original source for specific values | [11] |
Table 2: Recommended Working Concentrations and Stability
| Parameter | Value | Conditions | Reference |
| Typical Working Concentration | 0.1 - 1.0 mM | In tissue homogenates and cell lysates | [2][3][4][5] |
| Stock Solution Concentration | 100 mM | In water or DMSO | [4][5][8] |
| Aqueous Solution Stability | Stable for up to 6 months | Stored at 4°C, pH < 7 | [9][11] |
| Limited stability | pH > 7.5 | [3][5] | |
| 70% remains after 22 hours | 4°C in phosphate buffer | [9] | |
| 50% remains after 6 hours | 37°C | [9] | |
| Cell Culture Use | Up to 0.25 mM | Non-toxic for most cell lines | [3][5][9] |
Table 3: Physicochemical and Toxicity Data
| Property | Value | Reference |
| Molecular Weight | 239.69 g/mol | [2][3] |
| Solubility in Water | 200 mg/mL | [2][9] |
| LD50 (Oral, Mice) | 2834 mg/kg | [8] |
| LD50 (IV, Mice) | 76 mg/kg | [9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of this compound powder. For a 1 mL stock solution of 100 mM, use 23.97 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the desired volume of nuclease-free water or DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 2 months.[5]
Protocol 2: Inhibition of Proteases in Tissue Homogenates
Materials:
-
Tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (e.g., RIPA, NP-40, or Tris-based buffer)
-
100 mM this compound stock solution
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or mechanical homogenizer)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and place it immediately in ice-cold PBS to wash away any blood or contaminants.[12]
-
Weigh the tissue and cut it into small pieces on a pre-chilled surface.[12]
-
Transfer the tissue pieces to a pre-chilled homogenization tube.
-
Add ice-cold Lysis Buffer to the tissue. A common ratio is 100 mg of tissue per 900 µL of lysis buffer, but this may need to be optimized for your specific tissue and application.[13]
-
Immediately before homogenization , add the 100 mM this compound stock solution to the lysis buffer to achieve a final concentration between 0.1 and 1.0 mM. For a final concentration of 1 mM, add 10 µL of the 100 mM stock solution per 1 mL of lysis buffer.
-
Homogenize the tissue on ice until no visible chunks remain.[12][13][14] The duration and intensity of homogenization will vary depending on the tissue type and the homogenizer used.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[13][15]
-
Carefully collect the supernatant, which contains the protein lysate, and transfer it to a new pre-chilled tube.
-
The lysate can now be used for downstream applications such as protein quantification, Western blotting, or immunoprecipitation. For long-term storage, freeze the lysate at -80°C.
Visualizations
Experimental Workflow
Caption: Experimental workflow for protease inhibition in tissue homogenates using AEBSF HCl.
Signaling Pathway: Inhibition of Protease-Mediated Inflammation
Caption: AEBSF HCl inhibits serine proteases, preventing downstream inflammatory responses.
References
- 1. glpbio.com [glpbio.com]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 4. ubpbio.com [ubpbio.com]
- 5. goldbio.com [goldbio.com]
- 6. agscientific.com [agscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mpbio.com [mpbio.com]
- 9. interchim.fr [interchim.fr]
- 10. apexbt.com [apexbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 13. rbm.iqvia.com [rbm.iqvia.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating AEBSF Hydrochloride into Protease Inhibitor Cocktails
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a water-soluble, irreversible inhibitor of serine proteases.[1] It serves as a crucial component in protease inhibitor cocktails to prevent the degradation of proteins of interest during cell lysis, protein extraction, and purification. AEBSF is a safer and more stable alternative to other serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP).[2] These application notes provide detailed information and protocols for the effective use of AEBSF hydrochloride in your research workflows.
Mechanism of Action
AEBSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue. The sulfonyl fluoride moiety of AEBSF reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex.[3] This modification effectively inactivates the protease, preventing it from cleaving its target proteins. The primary targets of AEBSF include a broad range of serine proteases such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[4]
Figure 1: Mechanism of irreversible inhibition of serine proteases by AEBSF.
Physicochemical and Inhibitory Properties
This compound exhibits favorable properties for use in biochemical assays and protein purification protocols.
| Property | Value | Reference |
| Molecular Weight | 239.69 g/mol | [4] |
| Solubility in Water | ~200 mg/mL | [4] |
| Solubility in DMSO | ≥12 mg/mL | [5] |
| Solubility in Ethanol | ≥23.8 mg/mL (with gentle warming) | [5] |
| Appearance | White crystalline solid | [6] |
| Storage Temperature | -20°C | [1] |
Target Proteases and Inhibition Data
AEBSF is effective against a variety of serine proteases. The following table summarizes its known targets and available inhibition data.
| Target Protease | IC50 | Ki | Reference |
| Trypsin | Data not available | Data not available | [4] |
| Chymotrypsin | Data not available | Data not available | [4] |
| Plasmin | Data not available | Data not available | [4] |
| Kallikrein | Data not available | Data not available | [4] |
| Thrombin | Data not available | Data not available | [4] |
| β-secretase (in HS695 and SKN695 cells) | ~300 µM | Data not available | [5] |
| β-secretase (in K293 cells) | ~1 mM | Data not available | [5] |
Advantages of this compound Over Other Serine Protease Inhibitors
AEBSF offers several distinct advantages compared to traditional serine protease inhibitors like PMSF and DFP.
| Feature | This compound | PMSF | DFP | Reference |
| Toxicity | Low | High (neurotoxin) | High (cholinesterase inhibitor) | [2][3] |
| Solubility in Water | High | Very low | Moderate | [3] |
| Stability in Aqueous Solution | More stable, especially at neutral pH | Unstable, hydrolyzes rapidly | Hydrolyzes relatively quickly | [3] |
| Ease of Use | Can be added directly to aqueous buffers | Must be dissolved in an organic solvent first | - | [3] |
Experimental Protocols
Preparation of a 100 mM AEBSF Stock Solution
Materials:
-
This compound (MW: 239.69 g/mol )
-
Nuclease-free water or DMSO
-
Microcentrifuge tubes
-
Vortexer
Protocol:
-
Weigh out 23.97 mg of this compound.
-
Add 1 mL of nuclease-free water or DMSO to the tube.
-
Vortex thoroughly until the AEBSF is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The aqueous stock solution is stable for up to 2 months at -20°C.[1]
Preparation of a Custom Protease Inhibitor Cocktail (100X)
This protocol provides an example of how to prepare a broad-spectrum 100X protease inhibitor cocktail containing AEBSF. The final working concentration (1X) of AEBSF in this cocktail is 1 mM.
Materials:
-
100 mM AEBSF stock solution
-
Other protease inhibitor stock solutions (e.g., Aprotinin, Leupeptin, Pepstatin A, Bestatin, E-64)
-
Nuclease-free water or appropriate buffer
-
Microcentrifuge tubes
Protocol:
-
To prepare 1 mL of a 100X protease inhibitor cocktail, combine the following stock solutions:
-
100 µL of 100 mM AEBSF HCl (for a final 100X concentration of 10 mM, and 1X of 1 mM)
-
Appropriate volumes of other protease inhibitor stock solutions to achieve the desired 100X concentration. For example, to achieve a 100X concentration for other inhibitors, you would add the volume calculated based on their stock concentrations.
-
-
Add nuclease-free water or buffer to bring the final volume to 1 mL.
-
Vortex to mix thoroughly.
-
Store the 100X cocktail in aliquots at -20°C.
Example Calculation for a 100X Cocktail: To achieve a 1X working concentration of 1 mM AEBSF, the 100X stock solution should have a concentration of 100 mM. Therefore, to make 1 mL of 100X stock, you would need to dissolve 23.97 mg of AEBSF in 1 mL of solvent. However, it is often more practical to prepare a stock solution (as in 6.1) and then dilute it into the final cocktail. For a 100X cocktail with a final AEBSF concentration of 1mM at 1X, the 100X stock should contain 100mM AEBSF. If you start with a 100mM AEBSF stock, you would use 1mL of it and add other inhibitors to that volume, adjusting the final volume accordingly. A more common approach is to have a higher concentration stock of each inhibitor and add a small volume of each to the cocktail. For instance, from a 1 M stock of an inhibitor, you would add 10 µL to make 1 mL of a 100X cocktail with a final 1X concentration of 100 µM.
Using AEBSF in Cell Lysis and Protein Extraction
Protocol:
-
Prepare your lysis buffer of choice.
-
Immediately before use, add the 100X protease inhibitor cocktail containing AEBSF to the lysis buffer at a 1:100 dilution (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).
-
Proceed with your standard cell lysis and protein extraction protocol.
-
Keep the samples on ice or at 4°C throughout the procedure to maximize protein stability.
Workflow for Incorporating AEBSF into a Protease Inhibitor Cocktail
Figure 2: Workflow for using AEBSF in protease inhibitor cocktails.
Limitations and Off-Target Effects
While AEBSF is a highly effective serine protease inhibitor, it is important to be aware of its limitations. At high concentrations, AEBSF can modify other amino acid residues besides serine, such as tyrosine, lysine, and histidine.[3] This can be a concern in sensitive applications like proteomics, where such off-target modifications could interfere with analysis.[7] It is therefore recommended to use AEBSF at the lowest effective concentration, typically in the range of 0.1-1.0 mM.[4]
Conclusion
This compound is a valuable tool for protecting proteins from degradation by serine proteases. Its high solubility, stability in aqueous solutions, and lower toxicity make it a superior alternative to PMSF and DFP for a wide range of applications in molecular biology, biochemistry, and drug discovery. By following the protocols and guidelines outlined in these application notes, researchers can effectively incorporate AEBSF into their workflows to ensure the integrity of their protein samples.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Degradation with AEBSF
Welcome to the technical support center for troubleshooting protein degradation in the presence of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). This guide is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my protein of interest still degrading after I've added AEBSF?
A1: There are several potential reasons for continued protein degradation in the presence of AEBSF:
-
Suboptimal Concentration: The concentration of AEBSF may be too low to effectively inhibit all protease activity. The typical working concentration is between 0.1 and 1.0 mM.[1][2][3] If you are observing degradation, consider increasing the concentration within this range.
-
Inhibitor Instability: AEBSF has limited stability in aqueous solutions, especially at alkaline pH (above 7.5) and higher temperatures.[2][4][5] If your buffer has a high pH or your experiment is conducted at elevated temperatures for an extended period, the AEBSF may be hydrolyzing and losing its inhibitory activity.
-
Presence of Non-Serine Proteases: AEBSF is a specific inhibitor of serine proteases.[1][6][7] If your sample contains other classes of proteases, such as cysteine proteases, metalloproteases, or aspartic proteases, they will not be inhibited by AEBSF and can still degrade your protein. In this case, a broader spectrum protease inhibitor cocktail may be necessary.
-
Improper Stock Solution Preparation or Storage: If the AEBSF stock solution was not prepared or stored correctly, it may have lost its activity. Stock solutions should be aliquoted and stored at -20°C for up to 2 months.[2]
Q2: How can I be sure my AEBSF is active?
A2: To confirm the activity of your AEBSF, you can perform a simple activity assay. A common method involves using a known serine protease, like trypsin, and a chromogenic substrate.
-
Incubate trypsin with your working concentration of AEBSF for a set period.
-
Add a chromogenic substrate for trypsin.
-
Measure the color change over time using a spectrophotometer.
-
Compare this to a control reaction without AEBSF. A significant reduction in color development in the presence of AEBSF indicates that the inhibitor is active.
Q3: What is the optimal way to prepare and store an AEBSF stock solution?
A3: For optimal stability and performance, follow these guidelines:
-
Preparation: Prepare a 100 mM stock solution by dissolving AEBSF in high-purity water or DMSO.[2][8] AEBSF is readily soluble in water.[1][9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 2 months.[2] Some sources suggest storage for up to 6 months at -20°C.[10]
Q4: Can AEBSF have off-target effects on my protein?
A4: Yes, while AEBSF primarily targets the active site serine of proteases, it can also modify other residues such as tyrosine, lysine, and histidine, especially at higher concentrations.[1][11] If your experimental results are unexpected, consider the possibility of off-target modifications. Using the lowest effective concentration of AEBSF can help minimize this risk.
Data Summary
AEBSF Stability and Working Parameters
| Parameter | Value | Reference |
| Typical Working Concentration | 0.1 - 1.0 mM | [1][2][3] |
| Stock Solution Concentration | 100 mM | [2][8] |
| Stock Solution Solvent | Water or DMSO | [8][12] |
| Stock Solution Storage | -20°C for up to 2 months | [2] |
| pH Stability | Stable at pH 5-6; limited stability above pH 7.5 | [2][5] |
| Half-life at 37°C, pH 7.0 | Approximately 6 hours (339 minutes) | [4] |
| Half-life at 25°C, pH 7.0 | Approximately 26.6 hours (1597 minutes) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM AEBSF Stock Solution
Materials:
-
High-purity water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 23.97 mg of this compound.
-
Dissolve the AEBSF in 1 mL of high-purity water or DMSO to achieve a final concentration of 100 mM.
-
Vortex briefly to ensure the powder is completely dissolved.
-
Aliquot the solution into single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Testing the Effectiveness of AEBSF
Materials:
-
Protein sample
-
SDS-PAGE gel and running buffer
-
Coomassie stain or Western blot reagents
-
AEBSF stock solution (100 mM)
-
Lysis buffer
Procedure:
-
Thaw an aliquot of your protein sample.
-
Divide the sample into two tubes.
-
To one tube, add AEBSF to a final concentration of 1 mM. The other tube will serve as the negative control.
-
Incubate both samples at the temperature and for the duration of your typical experiment.
-
After incubation, immediately add SDS-PAGE loading buffer to both samples and heat to denature the proteins.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue or perform a Western blot for your protein of interest.
-
Compare the protein bands in the AEBSF-treated and untreated lanes. A reduction in degradation products in the AEBSF lane indicates effective inhibition.
Visual Guides
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. agscientific.com [agscientific.com]
- 4. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. selleckchem.com [selleckchem.com]
- 7. sumoprotease.com [sumoprotease.com]
- 8. ubpbio.com [ubpbio.com]
- 9. mpbio.com [mpbio.com]
- 10. This compound, 100 mg, CAS No. 30827-99-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 11. goldbio.com [goldbio.com]
- 12. rndsystems.com [rndsystems.com]
optimizing AEBSF concentration to minimize off-target effects
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), an irreversible serine protease inhibitor, to effectively inhibit target proteases while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AEBSF?
A1: AEBSF is an irreversible inhibitor that targets the active site of serine proteases.[1][2] It acts as a sulfonylating agent, reacting with the hydroxyl group of the critical serine residue in the enzyme's active site to form a stable, covalent sulfonyl-enzyme derivative.[1] This modification permanently inactivates the enzyme.
Q2: What are the typical working concentrations for AEBSF?
A2: The recommended working concentration for AEBSF generally ranges from 0.1 mM to 1.0 mM.[3][4][5] For cell culture applications, concentrations up to 0.25 mM are commonly used and have been shown to be non-toxic for many cell lines.[2][5][6] However, the optimal concentration is highly dependent on the specific application, the target protease, and the experimental system.
Q3: How stable is AEBSF in solution?
A3: AEBSF is known for its good stability in aqueous solutions, especially at acidic to neutral pH.[1][7] Aqueous solutions are stable between pH 5 and 6.[2] Its stability decreases at pH values above 7.5 and at higher temperatures due to hydrolysis.[2][6][8] Under typical cell culture conditions (pH 7.0, 37°C), AEBSF has a half-life of approximately 6 hours.[9] For maximum stability, stock solutions should be stored at -20°C.[2]
Q4: What are the known off-target effects of AEBSF?
A4: While AEBSF is a potent serine protease inhibitor, it can exhibit off-target activity, particularly at high concentrations.[7] It has been reported to covalently modify other amino acid residues, including tyrosine, lysine, and histidine.[3][7] This can lead to artefactual changes in protein isoelectric points in proteomics studies. Additionally, AEBSF has been shown to inhibit NADPH oxidase activation, an effect unrelated to its protease inhibition.
Data Presentation: Inhibitory Activity & Stability
Table 1: Comparative Rate Constants (kobs/[I]) for Serine Protease Inhibition *
| Target Protease | AEBSF | PMSF | DFP |
| Trypsin | 0.45 | 0.05 | 0.20 |
| Chymotrypsin | 0.27 | 0.40 | 0.15 |
| Plasmin | 0.36 | 0.05 | 0.19 |
| Thrombin | 1.62 | 1.95 | 1.28 |
| Plasma Kallikrein | 0.68 | 0.07 | 0.30 |
| Glandular Kallikrein | 0.19 | 0.05 | 0.05 |
| Data from MP Biomedicals Technical Information. Higher values indicate faster inhibition rates.[1] |
Table 2: AEBSF Stability Profile
| Condition | Stability/Half-life | Key Consideration |
| Aqueous Solution (pH 5-6) | Stable[2] | Optimal for storage of working solutions. |
| Aqueous Solution (pH > 7.5) | Limited stability, hydrolysis occurs[2][6] | Prepare fresh or add immediately before use in alkaline buffers. |
| Cell Culture (pH 7.0, 37°C) | Half-life of approx. 6 hours[9] | For long-term experiments, repeated addition may be necessary. |
| Stock Solution (-20°C) | Stable for up to 2 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
Visualizing Key Processes
Troubleshooting Guide
Q5: I'm still seeing proteolytic degradation after adding AEBSF. What could be the cause?
A5: There are several potential reasons for incomplete inhibition:
-
Insufficient Concentration: The concentration of AEBSF may be too low to inhibit the amount of protease in your sample. Try increasing the concentration incrementally.
-
Inhibitor Instability: If your buffer is alkaline (pH > 7.5) or your experiment is conducted at elevated temperatures for a long duration, the AEBSF may be hydrolyzing and losing activity.[6][9] Consider adding fresh AEBSF during long incubations.
-
Wrong Class of Protease: AEBSF is specific for serine proteases.[1][2] If your sample contains other protease classes (e.g., cysteine proteases, metalloproteases), AEBSF will not be effective. You may need to use a protease inhibitor cocktail that targets multiple classes.
-
Incorrect Preparation: Ensure your stock solution was prepared and stored correctly to maintain its activity.
Q6: I'm observing unexpected cell death or changes in cell signaling in my experiment. Could AEBSF be the cause?
A6: Yes, at higher concentrations, AEBSF can cause off-target effects and cytotoxicity.
-
Cytotoxicity: Significant cell viability inhibition has been observed at concentrations of 1 mM.[6] If you are using a high concentration, it may be directly impacting cell health.
-
Off-Target Modification: AEBSF can modify proteins on residues other than the active site serine, such as tyrosine and lysine.[3][7] This could potentially alter the function of key signaling proteins.
-
NADPH Oxidase Inhibition: AEBSF is known to inhibit NADPH oxidase, which is involved in cellular signaling and oxidative stress. This could lead to unintended biological consequences in your system.
Experimental Protocols
Protocol 1: Determining Optimal AEBSF Concentration via Protease Activity Assay
This protocol provides a general framework for testing AEBSF efficacy against a specific serine protease using a colorimetric or fluorometric substrate.
Materials:
-
Purified serine protease of interest
-
Specific colorimetric (e.g., p-nitroanilide-based) or fluorometric (e.g., AMC-based) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
AEBSF Stock Solution (100 mM in sterile water)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Prepare AEBSF Dilutions: Perform serial dilutions of the 100 mM AEBSF stock solution in Assay Buffer to create a range of concentrations to test (e.g., final concentrations from 10 µM to 2 mM).
-
Enzyme Preparation: Dilute the purified protease in ice-cold Assay Buffer to a working concentration that gives a linear reaction rate over 15-30 minutes.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Test Wells: Add Assay Buffer, AEBSF dilution, and enzyme solution.
-
Positive Control (No Inhibitor): Add Assay Buffer, an equal volume of water (instead of AEBSF), and enzyme solution.
-
Negative Control (No Enzyme): Add Assay Buffer, water, and buffer (instead of enzyme).
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow AEBSF to react with the enzyme.
-
Initiate Reaction: Add the substrate to all wells to initiate the reaction.
-
Measure Activity: Immediately begin reading the absorbance (e.g., at 405 nm for pNA substrates) or fluorescence (e.g., Ex/Em = 380/460 nm for AMC substrates) kinetically for 15-30 minutes, or as a single endpoint reading after a fixed time.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the activity in the test wells to the positive control (100% activity).
-
Plot the percentage of protease inhibition versus the AEBSF concentration to determine the IC50 (the concentration of AEBSF that causes 50% inhibition).
-
Protocol 2: Assessing AEBSF Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with AEBSF.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
AEBSF Stock Solution (100 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of AEBSF (e.g., 0 µM to 2 mM). Include untreated control wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[3]
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the MTT-containing medium and add 100 µL of Solubilization Solution to each well to dissolve the crystals.[3] Mix thoroughly by gentle shaking or pipetting.
-
Measure Absorbance: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot % cell viability versus AEBSF concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
References
- 1. mpbio.com [mpbio.com]
- 2. goldbio.com [goldbio.com]
- 3. AEBSF - Wikipedia [en.wikipedia.org]
- 4. ubpbio.com [ubpbio.com]
- 5. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 6. interchim.fr [interchim.fr]
- 7. goldbio.com [goldbio.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AEBSF in High pH Lysis Buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) as a serine protease inhibitor in high pH lysis buffers.
Frequently Asked Questions (FAQs)
Q1: What is AEBSF and why is it used in lysis buffers?
AEBSF is a water-soluble, irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, and thrombin.[1][2][3] It is commonly added to cell lysis buffers to prevent the degradation of target proteins by proteases released during cell disruption.[4][5][6] AEBSF is considered a safer alternative to other serine protease inhibitors like PMSF due to its lower toxicity and higher solubility in aqueous solutions.[7][8]
Q2: My lysis buffer has a pH of 8.5. Is AEBSF a suitable inhibitor?
While AEBSF can be used at pH 8.5, its stability is significantly reduced in alkaline conditions.[9] At higher pH values, AEBSF undergoes rapid hydrolysis, leading to its inactivation.[10][11] This can result in incomplete protease inhibition and degradation of your protein of interest. For optimal performance, it is crucial to understand the stability of AEBSF at your specific experimental conditions.
Q3: How quickly does AEBSF degrade at high pH?
The rate of AEBSF hydrolysis is highly dependent on both pH and temperature.[10][11] As the pH and temperature increase, the half-life of AEBSF decreases dramatically. For instance, at 37°C, the half-life of AEBSF is approximately 141 minutes at pH 8.6, whereas at pH 7.0 it is 339 minutes.[10]
Troubleshooting Guide
Issue: Protein Degradation Observed Despite Using AEBSF in a High pH Lysis Buffer
Possible Cause 1: Rapid AEBSF Hydrolysis
At pH values above 7.5, AEBSF is prone to rapid hydrolysis, which inactivates the inhibitor.[2][3][9] This is the most common reason for reduced inhibitor effectiveness in alkaline buffers.
Solutions:
-
Add AEBSF Immediately Before Use: Prepare your lysis buffer without AEBSF and add the inhibitor just before you begin cell lysis.[4][6] This minimizes the time the inhibitor is exposed to the high pH environment before it can interact with proteases.
-
Increase AEBSF Concentration: A higher initial concentration may be necessary to compensate for the rapid degradation. However, be mindful that excessively high concentrations can lead to off-target effects.[1] A typical working concentration is between 0.1 and 1.0 mM.[1]
-
Perform Lysis at a Lower Temperature: If your experimental protocol allows, performing the cell lysis and subsequent steps on ice or at 4°C can significantly slow down the rate of AEBSF hydrolysis and protease activity.[6][10]
Possible Cause 2: Presence of Other Classes of Proteases
AEBSF is a specific inhibitor of serine proteases.[12][13] If your sample contains other types of proteases, such as cysteine proteases, metalloproteases, or aspartic proteases, AEBSF alone will not be sufficient to prevent protein degradation.
Solutions:
-
Use a Protease Inhibitor Cocktail: Employ a commercially available protease inhibitor cocktail that contains a mixture of inhibitors targeting a broad range of proteases.[5][6] These cocktails often include inhibitors like EDTA (for metalloproteases), E-64 (for cysteine proteases), and pepstatin A (for aspartic proteases) in addition to a serine protease inhibitor.
-
Supplement with Other Inhibitors: If you prefer to make your own cocktail, supplement your lysis buffer containing AEBSF with other specific protease inhibitors. For example, add EDTA to a final concentration of 1-5 mM to inhibit metalloproteases.
Data Presentation
Table 1: Half-life of AEBSF at Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-life (minutes) | Reference |
| 7.0 | 25 | 1597 | [10] |
| 8.6 | 25 | 544 | [10] |
| 7.0 | 37 | 339 | [10] |
| 8.6 | 37 | 141 | [10] |
| 8.0 | Room Temperature | 102 | [7] |
| 8.5 | Room Temperature | 20 | [7] |
Experimental Protocols
Protocol 1: Preparation of Lysis Buffer with AEBSF for High pH Applications
This protocol outlines the steps for preparing a lysis buffer and adding AEBSF to maximize its inhibitory activity in an alkaline environment.
Materials:
-
Components for your specific lysis buffer (e.g., Tris-HCl, NaCl, detergents like NP-40 or Triton X-100)
-
AEBSF hydrochloride powder
-
Chilled, sterile, nuclease-free water
-
pH meter
-
Stir plate and stir bar
-
Ice bucket
Procedure:
-
Prepare the Lysis Buffer Base:
-
Dissolve all lysis buffer components, except for AEBSF , in 80% of the final volume of chilled, sterile water.
-
Adjust the pH of the buffer to your desired high pH (e.g., 8.5) using a concentrated stock of NaOH or HCl while constantly monitoring with a pH meter.
-
Bring the buffer to the final volume with chilled, sterile water.
-
Store the lysis buffer base at 4°C.
-
-
Prepare an AEBSF Stock Solution:
-
Add AEBSF to the Lysis Buffer Immediately Before Use:
-
Just prior to lysing your cells or tissue, add the required volume of the 100 mM AEBSF stock solution to your chilled lysis buffer to achieve the desired final concentration (typically 0.1 - 1.0 mM).
-
For example, to make 10 mL of lysis buffer with a final AEBSF concentration of 1 mM, add 100 µL of the 100 mM AEBSF stock solution to 9.9 mL of the lysis buffer base.
-
Mix gently by inverting the tube.
-
Keep the lysis buffer containing AEBSF on ice at all times.
-
Visualizations
Caption: Workflow for using AEBSF in high pH lysis buffers.
Caption: Simplified pathway of AEBSF inactivation via hydrolysis.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. gendepot.com [gendepot.com]
- 4. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biocompare.com [biocompare.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. goldbio.com [goldbio.com]
- 9. interchim.fr [interchim.fr]
- 10. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: AEBSF Hydrochloride Interference in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) in proteomics workflows and its potential interference with downstream mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is AEBSF hydrochloride and why is it used in sample preparation?
This compound is a water-soluble, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, and thrombin.[1][2] It is commonly added to cell culture media and lysis buffers to prevent the proteolytic degradation of proteins of interest during sample preparation.[3] Its advantages over other inhibitors like PMSF include higher stability in aqueous solutions and lower toxicity.[4][5] A typical working concentration for AEBSF is between 0.1 and 1.0 mM.[1]
Q2: How does AEBSF interfere with mass spectrometry analysis?
AEBSF can interfere with mass spectrometry in two primary ways:
-
Covalent Adduct Formation: AEBSF can covalently modify proteins, not just on the target serine residues of proteases, but also on other nucleophilic amino acid side chains like lysine, tyrosine, and histidine.[1][6] This modification adds a mass of 183.035 Da to the modified peptide, which can complicate data analysis by creating unexpected peaks and potentially shifting the isoelectric point (pI) of proteins.[6]
-
Ion Suppression: The presence of residual, unreacted AEBSF or its hydrolysis products in a sample can interfere with the ionization process in the mass spectrometer, particularly in electrospray ionization (ESI).[7][8][9] These molecules can compete with the analytes of interest for ionization, leading to a decreased signal intensity for the target peptides and reduced sensitivity of the analysis.[8][9]
Q3: What are the signs of AEBSF interference in my mass spectrometry data?
Common indicators of AEBSF interference include:
-
Unexpected Mass Shifts: The appearance of peaks corresponding to your peptide of interest plus a mass addition of approximately 183 Da.[6]
-
Reduced Signal Intensity: A general decrease in the signal-to-noise ratio for your target peptides, which may be indicative of ion suppression.[9]
-
Complex Spectra: The presence of numerous unexpected peaks can make spectra difficult to interpret and can interfere with peptide identification and quantification.[6]
Q4: What are the degradation products of AEBSF?
AEBSF is known to undergo hydrolysis, especially at a pH above 7.0, to form 4-(2-aminoethyl) benzenesulfonic acid (AEBS-OH).[10][11] This hydrolysis is accelerated by increases in temperature and pH.[10][11] Both AEBSF and its degradation products can potentially interfere with mass spectrometry analysis.[12]
Troubleshooting Guides
Problem: I am observing unexpected +183 Da mass adducts in my peptide mass spectra.
This is a classic sign of covalent modification by AEBSF.[6]
Solution:
-
Optimize AEBSF Concentration: Use the minimum effective concentration of AEBSF required to inhibit proteolysis. A typical range is 0.1-1.0 mM.[1]
-
Removal of Excess AEBSF: It is crucial to remove unreacted AEBSF before downstream processing and MS analysis. Several methods can be employed:
-
Dialysis/Buffer Exchange: For larger protein samples, dialysis or buffer exchange using ultrafiltration devices can effectively remove small molecules like AEBSF.[12]
-
Solid-Phase Extraction (SPE): C18 desalting tips or columns are commonly used to bind peptides while allowing small, polar molecules like AEBSF and its hydrolysis products to be washed away.
-
Protein Precipitation: Techniques like acetone or trichloroacetic acid (TCA) precipitation can be used to pellet the protein, and the supernatant containing AEBSF can be discarded.
-
Problem: My peptide signals are weak, and I suspect ion suppression from AEBSF.
Ion suppression can significantly impact the sensitivity of your MS analysis.[8][9]
Solution:
-
Thorough Sample Cleanup: Ensure that your sample preparation workflow includes a robust cleanup step to remove AEBSF and other potential contaminants. As mentioned above, SPE with C18 columns is a highly effective method.
-
Chromatographic Separation: Utilizing liquid chromatography (LC) prior to mass spectrometry can help separate the peptides of interest from interfering substances.[6] AEBSF and its byproducts will likely elute at different retention times than the peptides.
-
Alternative Inhibitors: For highly sensitive proteomics applications, consider using an alternative serine protease inhibitor. While PMSF is less stable, it is sometimes recommended when off-target modifications are a major concern.[1]
Quantitative Data Summary
The following table summarizes the mass shifts associated with AEBSF modification and its degradation products.
| Compound | Molecular Weight (Da) | Mass Shift (Da) | Notes |
| This compound | 239.69[1][2] | +183.035[1][6] | The mass added to a peptide upon covalent modification. |
| AEBSF (free base) | 203.24 | N/A | The reactive form of the inhibitor. |
| AEBS-OH (hydrolysis product) | 202.24[10] | N/A | A primary degradation product of AEBSF in aqueous solutions.[10][11] |
Experimental Protocols
Protocol: Removal of AEBSF using C18 Desalting Spin Columns
This protocol is designed for the cleanup of peptide samples prior to MS analysis.
Materials:
-
Peptide sample containing AEBSF
-
C18 desalting spin columns
-
Wetting Solution: 50% acetonitrile
-
Equilibration/Wash Solution: 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water
-
Elution Solution: 50-70% acetonitrile with 0.1% TFA or 0.1% formic acid
-
Microcentrifuge
Procedure:
-
Column Wetting: Add 200 µL of Wetting Solution to the C18 column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step.
-
Column Equilibration: Add 200 µL of Equilibration/Wash Solution to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step twice.
-
Sample Loading: Acidify your peptide sample with TFA or formic acid to a final concentration of 0.1%. Load the sample onto the column. Centrifuge at 1,500 x g for 1 minute. Save the flow-through for troubleshooting in case of poor peptide binding.
-
Washing: Add 200 µL of Equilibration/Wash Solution to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. This step removes AEBSF, its hydrolysis products, and other salts.
-
Elution: Place a clean collection tube under the column. Add 50-100 µL of Elution Solution to the column. Centrifuge at 1,500 x g for 1 minute to collect the purified peptides. Repeat the elution step for maximum recovery.
-
Sample Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the clean, desalted peptides in an appropriate buffer for MS analysis (e.g., 0.1% formic acid in water).
Visualizations
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. AEBSF Ready Made Solution 30827-99-7 [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. mpbio.com [mpbio.com]
- 5. goldbio.com [goldbio.com]
- 6. Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of residual AEBSF-related impurities by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
preventing AEBSF precipitation in aqueous solutions
Welcome to the technical support center for AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively use AEBSF in their experiments and prevent its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is AEBSF and why is it used?
AEBSF is a water-soluble, irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikreins.[1][2][3] It is often used in cell culture and protein purification to prevent the degradation of proteins by these enzymes.[4][5] AEBSF is considered a safer and more stable alternative to other serine protease inhibitors like PMSF and DFP, offering lower toxicity and better solubility in aqueous solutions.[1][4][6]
Q2: What is the solubility of AEBSF?
AEBSF hydrochloride is highly soluble in water.[3] It is also soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] For detailed solubility data, please refer to the table below.
Q3: How should I prepare and store AEBSF stock solutions?
It is recommended to prepare a 100 mM stock solution of AEBSF in distilled water.[4] This aqueous stock solution is slightly acidic and can be stored at 2-8°C for up to six months without significant loss of activity.[4][5][7] For longer-term storage, it is best to store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.[8]
Q4: What is the recommended working concentration of AEBSF?
The typical working concentration for AEBSF is between 0.1 and 1.0 mM.[3][7] For cell culture applications, concentrations up to 0.25 mM have been used without evidence of cell viability inhibition.[1][5]
Q5: Is AEBSF stable in my experimental buffer?
AEBSF is most stable in aqueous solutions at a pH between 5 and 6.[1][9] Its stability decreases at higher pH levels (above 7.5) due to hydrolysis.[1][5][9] If your experiment requires a pH above 7, it is best to add the AEBSF to your buffer shortly before use.[7]
Troubleshooting Guide
Issue: I observed a precipitate in my buffer after adding AEBSF.
While AEBSF itself is highly water-soluble, precipitation issues can arise from other components in your experimental setup. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: A troubleshooting guide for AEBSF precipitation.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | |||
| 200 mg/mL | Water | [3][5] | |
| ~10 mg/mL | PBS (pH 7.2) | [2] | |
| ~10 mg/mL | Ethanol | [2] | |
| ~25 mg/mL | DMSO | [2] | |
| ~20 mg/mL | Dimethylformamide (DMF) | [2] | |
| Stock Solution | |||
| Recommended Concentration | 100 mM | Aqueous Solution | [4] |
| Storage Temperature | 2-8°C | Refrigerated | [4] |
| Storage Stability | ~3 months | Refrigerated | [4] |
| Working Concentration | |||
| General Use | 0.1 - 1.0 mM | [3][7] | |
| Cell Culture | up to 0.25 mM | [1][5] | |
| Stability | |||
| Optimal pH | 5.0 - 6.0 | Aqueous Solution | [1][9] |
| Limited Stability | > pH 7.5 | Aqueous Solution | [1][5][9] |
| Half-life at 37°C, pH 7.0 | ~6 hours | [10] | |
| Half-life at 37°C, pH 8.6 | ~2.4 hours (141 min) | [10] | |
| Half-life at 25°C, pH 7.0 | ~26.6 hours (1597 min) | [10] | |
| Half-life at 25°C, pH 8.6 | ~9 hours (544 min) | [10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM AEBSF Stock Solution
-
Weigh out 23.97 mg of this compound (FW: 239.69 g/mol ).
-
Dissolve the AEBSF in 1 mL of sterile, distilled water.
-
Vortex briefly to ensure the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C for long-term storage or at 2-8°C for use within three months.
Protocol 2: Hydrolysis of AEBSF for Control Experiments
In some cases, researchers may need to prepare the hydrolyzed, inactive form of AEBSF, 4-(2-aminoethyl) benzenesulfonic acid, as a negative control.
-
Prepare a 500 µM solution of AEBSF in 100 mM Tris buffer, pH 12.0.
-
Incubate the solution at 37°C for 2 hours.[11] This procedure will result in the hydrolysis of over 99% of the AEBSF.[12]
-
The resulting solution contains the inactive hydrolyzed product and can be used in experiments to control for any non-inhibitory effects of the compound.
AEBSF Hydrolysis Pathway
References
- 1. goldbio.com [goldbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. AEBSF - Wikipedia [en.wikipedia.org]
- 4. mpbio.com [mpbio.com]
- 5. interchim.fr [interchim.fr]
- 6. goldbio.com [goldbio.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. gendepot.com [gendepot.com]
- 10. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of residual AEBSF-related impurities by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AE-BSF Modification of Non-Serine Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target modification of non-serine residues by 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
Frequently Asked Questions (FAQs)
Q1: What is AEBSF and how does it work?
A1: AEBSF is an irreversible inhibitor of serine proteases.[1] Its primary mechanism of action involves the sulfonyl fluoride group covalently bonding with the hydroxyl group of the active site serine residue in these enzymes, rendering them inactive.[1][2][3] This covalent modification is stable for extended periods, especially at neutral or low pH.[2]
Q2: Besides serine, what other amino acid residues can AEBSF modify?
A2: AEBSF can also modify other nucleophilic amino acid residues, leading to off-target effects. These include tyrosine, lysine, and histidine.[1][4][5] Modification of the N-terminal amino group of proteins has also been reported.[1] Such modifications are more likely to occur at higher concentrations of AEBSF and under specific experimental conditions.[5]
Q3: What is the impact of pH and temperature on AEBSF stability and reactivity?
A3: AEBSF is more stable in aqueous solutions at neutral to acidic pH (pH 5-6).[6] However, its stability decreases at alkaline pH (above 7.5) and higher temperatures, leading to hydrolysis into an inactive form, 4-(2-aminoethyl) benzenesulfonic acid.[7][8] This hydrolysis rate is significantly accelerated at higher pH and temperatures.[8] While increased pH can enhance the nucleophilicity of some amino acid side chains, it also speeds up the inactivation of AEBSF itself.
Q4: Can AEBSF modify cysteine residues?
A4: While AEBSF primarily targets serine and other nucleophilic residues like tyrosine, lysine, and histidine, the potential for reaction with the sulfhydryl group of cysteine exists, especially if the cysteine is in a highly reactive, deprotonated (thiolate) state. However, in many proteins, cysteines are involved in disulfide bonds and are not available for modification.[4] More specific details on the kinetics of AEBSF with cysteine are limited in comparison to other off-target residues.
Q5: Are there alternatives to AEBSF with better specificity?
A5: Yes, several alternatives are available. Phenylmethylsulfonyl fluoride (PMSF) is another common serine protease inhibitor, but it is less stable in aqueous solutions and more toxic.[5] For highly sensitive applications where off-target modifications are a major concern, freshly prepared PMSF may be preferred by some researchers due to perceptions of higher specificity, although this is debated.[1] Additionally, newer generations of serine protease inhibitors are being developed with improved specificity, often based on peptide scaffolds designed to target individual proteases.[2][9]
Troubleshooting Guide
Issue: I am observing unexpected changes in my protein's properties (e.g., isoelectric point, mass) after using AEBSF.
This is a common issue arising from the off-target modification of non-serine residues by AEBSF. Here’s a step-by-step guide to troubleshoot and minimize these effects.
Step 1: Verify the AEBSF Concentration
Off-target modifications are more frequent at high concentrations of AEBSF.[5]
-
Recommendation: Use the lowest effective concentration of AEBSF. The typical working concentration is between 0.1 and 1.0 mM.[1] It is advisable to perform a titration experiment to determine the minimal concentration required to inhibit protease activity in your specific sample.
Step 2: Control Experimental Conditions (pH and Temperature)
The stability and reactivity of AEBSF are highly dependent on pH and temperature.
-
Recommendation:
-
Maintain a pH between 6.0 and 7.5. AEBSF is more stable at slightly acidic to neutral pH.[6] Avoid highly alkaline conditions (pH > 8.0) which accelerate both AEBSF hydrolysis and potential side reactions.[6]
-
Perform experiments at the lowest practical temperature. Lower temperatures will slow down the rate of both AEBSF hydrolysis and off-target reactions.
-
Step 3: Minimize Incubation Time
Prolonged exposure to AEBSF can increase the likelihood of non-specific modifications.
-
Recommendation: Add AEBSF to your sample immediately before starting your experiment or lysis procedure. Minimize the total time your protein of interest is in contact with active AEBSF.
Step 4: Consider the Buffer Composition
Nucleophilic components in your buffer can compete with your protein for reaction with AEBSF, or potentially influence its stability.
-
Recommendation: Avoid buffers containing primary or secondary amines (e.g., Tris) if you are concerned about reactions with the buffer itself. Buffers like HEPES or phosphate-buffered saline (PBS) are generally suitable.
Step 5: Detect and Quantify Off-Target Modifications
If you suspect off-target modifications, you can use mass spectrometry to confirm and identify them.
-
Recommendation: A common approach is to use liquid chromatography-mass spectrometry (LC-MS) to analyze your protein. An AEBSF modification will result in a mass increase of 183.0354 Da.[1] By comparing the mass spectra of treated and untreated samples, you can identify and quantify the extent of modification on specific residues.[4]
Data Summary
Table 1: AEBSF Stability at Different pH and Temperature Conditions
| pH | Temperature (°C) | Half-life (minutes) |
| 7.0 | 25 | 1597 |
| 8.6 | 25 | 544 |
| 7.0 | 37 | 339 |
| 8.6 | 37 | 141 |
Data summarized from a kinetic study on AEBSF hydrolysis.[8]
Table 2: Identified Off-Target Modifications of a Monoclonal Antibody by AEBSF
| Modified Residue | Location | % Modification (Lot 1) | % Modification (Lot 2) |
| Tyrosine (Tyr) | Light Chain | 4.4% | 6.5% |
| Lysine (Lys) | Heavy Chain | 3.3% | 2.3% |
Data from a mass spectrometry-based characterization of an antibody treated with AEBSF during cell culture.[4][10]
Experimental Protocols
Protocol 1: Mass Spectrometry-Based Detection of AEBSF Off-Target Modifications
This protocol provides a general workflow for identifying AEBSF-modified residues in a purified protein sample using LC-MS.
-
Sample Preparation:
-
Treat your protein of interest with AEBSF under your experimental conditions. Include a control sample without AEBSF.
-
Remove excess AEBSF by dialysis or buffer exchange.
-
-
Protein Digestion:
-
Denature the protein sample (e.g., with 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of peptide ions.
-
-
Data Analysis:
-
Use a database search engine to identify the peptides from the MS/MS data.
-
Include a variable modification of +183.0354 Da on tyrosine, lysine, histidine, and serine residues in your search parameters.
-
Manually validate the spectra of any identified modified peptides to confirm the site of modification.
-
Visualizations
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. enzymeresearch.co.uk [enzymeresearch.co.uk]
- 4. Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A critical review on serine protease: Key immune manipulator and pathology mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
how to remove AEBSF hydrochloride after protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses the specific challenge of removing the serine protease inhibitor AEBSF hydrochloride after protein purification.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound after protein purification?
While AEBSF is a valuable tool for preventing proteolytic degradation during protein purification, its removal is often crucial for downstream applications.[1] Residual AEBSF can interfere with subsequent experiments, such as activity assays, structural studies, and in vivo applications, by modifying the target protein or other components in the reaction mixture. AEBSF is an irreversible inhibitor that covalently modifies serine residues and can also react with other amino acids, potentially altering the protein's function and immunogenicity.[2]
Q2: What are the common methods for removing this compound from a protein sample?
The most common and effective methods for removing small molecules like AEBSF from protein solutions are based on size-exclusion principles. These include:
-
Dialysis: A classic and gentle method that involves the selective diffusion of small molecules across a semi-permeable membrane.[3][4]
-
Desalting Chromatography (Gel Filtration): A rapid method that separates molecules based on size using a porous resin. Larger protein molecules pass through the column quickly, while smaller molecules like AEBSF are retarded.[5][6]
-
Diafiltration/Ultrafiltration: An efficient method for simultaneously concentrating a protein sample and removing small molecules by washing the sample with a new buffer.[7]
Q3: How does AEBSF interact with proteins?
AEBSF is an irreversible serine protease inhibitor that functions by covalently modifying the hydroxyl group of serine residues in the active site of these enzymes.[8] This modification results in the formation of a stable sulfonyl-enzyme complex, effectively inactivating the protease.[2] However, AEBSF can also non-specifically modify other accessible serine residues and, to a lesser extent, other nucleophilic amino acid side chains on the protein of interest, leading to a mass increase of approximately 183 Da per modification.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Residual AEBSF detected after removal procedure. | Incomplete buffer exchange during dialysis. | Increase the volume of the dialysis buffer (at least 100-fold the sample volume) and perform multiple buffer changes over an extended period (e.g., 2-4 hour intervals for a total of 24-48 hours). Ensure continuous gentle stirring of the buffer.[4] |
| Improperly chosen desalting column. | Select a desalting column with a molecular weight cut-off (MWCO) that is appropriate for your protein of interest and significantly larger than the molecular weight of AEBSF (239.69 g/mol ). For example, a column with a 5 kDa or 7 kDa MWCO would be suitable.[10][11][12] | |
| Insufficient diafiltration volumes. | Perform multiple diafiltration cycles (e.g., 5 or more) to effectively wash out the AEBSF.[7] | |
| Protein sample loss during removal process. | Protein precipitation during dialysis. | Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength). Consider performing dialysis at 4°C to minimize degradation and aggregation. |
| Non-specific binding to desalting column resin. | Consult the manufacturer's instructions for the specific desalting column to ensure compatibility with your protein and buffer conditions. | |
| Protein aggregation. | Analyze the protein for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography. Optimize buffer conditions (e.g., add stabilizing excipients) to prevent aggregation. | |
| Loss of protein activity after AEBSF removal. | Covalent modification by AEBSF. | Unfortunately, covalent modification is irreversible. To minimize this, use the lowest effective concentration of AEBSF during purification and keep incubation times as short as possible. The recommended working concentration is typically between 0.1 and 1.0 mM.[2] |
| Denaturation during the removal process. | Ensure all steps are performed at an appropriate temperature (usually 4°C) and that the buffers used are compatible with protein stability. |
Quantitative Data Summary
| Parameter | Value | Significance |
| Molecular Weight of this compound | 239.69 g/mol [13][14] | This low molecular weight allows for its efficient removal by size-based separation methods. |
| Mass Addition per Covalent Modification | ~183 Da[9] | This is the mass increase observed on a protein for each AEBSF molecule that has covalently attached. |
| Typical Dialysis Membrane MWCO | 3.5 kDa, 7 kDa, 10 kDa | A membrane with a MWCO well above 240 Da and below the molecular weight of the target protein should be chosen. |
| Typical Desalting Column MWCO | 1.8 kDa to 70 kDa[11] | Columns with MWCOs in the range of 5-7 kDa are commonly used for removing small molecules from proteins.[12] |
| Recommended AEBSF Working Concentration | 0.1 - 1.0 mM[2] | Using the inhibitor within this range minimizes off-target modifications while effectively inhibiting proteases. |
Experimental Protocols
Protocol 1: AEBSF Removal by Dialysis
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than your protein of interest but well above the molecular weight of AEBSF (e.g., 3.5 kDa or 7 kDa). Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with distilled water.
-
Sample Loading: Carefully load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely seal the tubing or cassette.
-
Dialysis: Immerse the sealed sample in a large volume of the desired final buffer (at least 100 times the sample volume) at 4°C.[4]
-
Buffer Exchange: Gently stir the dialysis buffer. For efficient removal, perform at least three buffer changes, with each change occurring after 2-4 hours of dialysis.[4] Continue dialysis overnight for complete removal.
-
Sample Recovery: Carefully remove the dialysis tubing or cassette from the buffer and recover your protein sample.
Protocol 2: AEBSF Removal by Desalting Chromatography
-
Column Selection: Choose a pre-packed desalting column with an appropriate MWCO for your protein (e.g., 5 kDa or 7 kDa).[12]
-
Column Equilibration: Equilibrate the desalting column with your desired final buffer according to the manufacturer's protocol. This typically involves passing several column volumes of the buffer through the column.
-
Sample Application: Apply your protein sample to the equilibrated column. The volume of the sample should not exceed the manufacturer's recommendation for the specific column size.
-
Elution: Elute the protein using the equilibration buffer. The larger protein molecules will pass through the column in the void volume and elute first. The smaller AEBSF molecules will be retained by the resin and elute later.
-
Fraction Collection: Collect the fractions containing your purified, desalted protein. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
Visualizations
Caption: Workflow for the removal of this compound from a purified protein sample.
Caption: Mechanism of AEBSF action on serine proteases and potential off-target effects.
References
- 1. One-Step Protein Purification Services | mtibio [mtibio.com]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. Desalting and buffer exchange - Wikipedia [en.wikipedia.org]
- 6. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. Quantification of residual AEBSF-related impurities by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desalting Columns | Fisher Scientific [fishersci.nl]
- 11. 脱盐柱 | Thermo Fisher Scientific [thermofisher.cn]
- 12. Desalt columns [profoldin.com]
- 13. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 14. fishersci.ie [fishersci.ie]
common mistakes to avoid when using AEBSF hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of AEBSF hydrochloride. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is an irreversible inhibitor of serine proteases.[1][2] Its primary function is to block the activity of proteases such as trypsin, chymotrypsin, plasmin, thrombin, and kallikrein, thereby preventing the degradation of proteins of interest during experimental procedures like cell lysis and protein purification.[1][3][4]
Q2: How does this compound compare to PMSF?
This compound is often considered a safer and more stable alternative to Phenylmethylsulfonyl fluoride (PMSF).[5] It is more soluble in water and exhibits greater stability in aqueous solutions, especially at lower pH values.[5] While PMSF has a very short half-life in aqueous solutions (around 30 minutes at pH 8), AEBSF is significantly more stable.[5] However, PMSF may act more rapidly in some situations.[5]
Q3: What is the mechanism of action of this compound?
This compound irreversibly inhibits serine proteases by covalently modifying the hydroxyl group of the active site serine residue. This modification forms a stable sulfonyl-enzyme complex, rendering the enzyme inactive.
Caption: Mechanism of this compound action on serine proteases.
Q4: What are the recommended storage and working concentrations for this compound?
-
Storage: this compound powder should be stored at -20°C. Stock solutions can also be stored at -20°C for several months.
-
Working Concentration: The typical working concentration for this compound is between 0.1 mM and 1.0 mM.[4]
Troubleshooting Guide
Q1: I'm still observing protein degradation even after adding this compound. What could be the problem?
Several factors could contribute to persistent proteolytic activity:
-
Insufficient Concentration: The concentration of AEBSF may be too low to inhibit the amount of protease present in your sample. Consider increasing the concentration to the upper end of the recommended range (e.g., 1.0 mM).
-
Inhibitor Instability: AEBSF's stability is pH and temperature-dependent. At pH values above 7.5 and at higher temperatures, its half-life decreases significantly. Ensure your lysis buffer is at a neutral or slightly acidic pH and perform your experiments on ice.
-
Timing of Addition: Protease inhibitors should be added to the lysis buffer immediately before use to ensure maximum activity at the moment of cell lysis.[6]
-
Presence of Non-Serine Proteases: Your sample may contain other classes of proteases (e.g., cysteine proteases, metalloproteases) that are not inhibited by AEBSF. In such cases, using a protease inhibitor cocktail that targets a broad range of proteases is recommended.
Caption: Logical workflow for troubleshooting persistent protein degradation.
Q2: I'm concerned about off-target effects of AEBSF in my proteomics experiment. How can I minimize them?
AEBSF can, in some cases, modify other amino acid residues such as tyrosine, lysine, and histidine, which can be a concern in sensitive proteomics applications.[5] To minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate your AEBSF concentration to find the minimum amount needed for effective protease inhibition in your specific application.
-
Consider Alternatives for Highly Sensitive Applications: For experiments like mass spectrometry where off-target modifications can interfere with results, using a freshly prepared solution of PMSF might be a better option, despite its lower stability.[5]
Q3: How can I remove this compound from my sample after the inhibition step?
If it is necessary to remove AEBSF from your sample, methods that separate molecules based on size can be employed. Tangential flow filtration (TFF) with a molecular weight cutoff (MWCO) membrane that is significantly lower than your protein of interest can be effective.[7][8][9][10][11] For example, using a 30 kDa MWCO filter for a larger protein can help remove the much smaller AEBSF molecule (MW: 239.7 g/mol ).[12]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 239.7 g/mol | [12] |
| Typical Working Concentration | 0.1 - 1.0 mM | [4] |
Table 1: Stability of this compound
| pH | Temperature | Half-life |
| 7.0 | 37°C | ~6 hours |
| 8.6 | 37°C | ~2.4 hours |
| 7.0 | 25°C | ~26.6 hours |
| 8.6 | 25°C | ~9 hours |
Data adapted from a hydrolysis kinetic study.
Table 2: Comparative Rate Constants for Serine Protease Inhibition (L·mol⁻¹·s⁻¹)
| Enzyme | AEBSF | PMSF | DFP |
| Trypsin | 14.00 | 2.57 | 6.23 |
| Chymotrypsin | 18.70 | 25.0 | 39.00 |
| Plasmin | 0.36 | 0.05 | 0.19 |
| Thrombin | 1.62 | 1.95 | 1.28 |
| Plasma Kallikrein | 0.68 | 0.07 | 0.30 |
| Glandular Kallikrein | 0.19 | 0.05 | 0.05 |
This table presents comparative rate constants and is intended for relative comparison of inhibitor activity.[13]
Experimental Protocols
Protocol: Preparation of Cell Lysate for Western Blotting
This protocol provides a general guideline for preparing cell lysates using a lysis buffer containing this compound.
-
Prepare Lysis Buffer: A common lysis buffer is RIPA buffer. Immediately before use, add this compound to a final concentration of 1 mM. Also, add other protease and phosphatase inhibitors as needed. Keep the lysis buffer on ice.
-
Cell Harvesting:
-
Adherent Cells: Wash cells with ice-cold PBS. Add the prepared ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation, discard the supernatant, and resuspend the cell pellet in the prepared ice-cold lysis buffer.
-
-
Cell Lysis: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Quantify Protein Concentration: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes before loading onto the gel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Serine protease inhibitor | Probechem Biochemicals [probechem.com]
- 3. interchim.fr [interchim.fr]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. goldbio.com [goldbio.com]
- 6. Protease Inhibitors [labome.com]
- 7. repligen.com [repligen.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of residual AEBSF-related impurities by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
Validation & Comparative
AEBSF vs. PMSF: A Comparative Guide to Serine Protease Inhibition
For researchers in proteomics, cell biology, and drug development, preventing unwanted proteolysis is a critical step in preserving protein integrity. Serine proteases, a major class of proteolytic enzymes, are common culprits in sample degradation. Phenylmethylsulfonyl fluoride (PMSF) has long been a staple for inhibiting these enzymes, but 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) has emerged as a popular and, in many respects, superior alternative. This guide provides a detailed comparison of their efficacy, supported by available data, experimental protocols, and visual diagrams to aid in inhibitor selection.
Key Differences at a Glance
Both AEBSF and PMSF are irreversible inhibitors of serine proteases such as trypsin, chymotrypsin, and thrombin.[1][2] They act by covalently modifying the active site serine residue, rendering the enzyme inactive.[3][4] However, they differ significantly in their stability, toxicity, and ease of use.[2][5] AEBSF is a water-soluble, more stable, and less toxic alternative to the hazardous PMSF.[1][6]
Quantitative Comparison of Inhibitor Properties
| Property | AEBSF | PMSF | References |
| Molecular Weight | 239.7 g/mol (HCl salt) | 174.2 g/mol | [3][6] |
| Solubility in Water | 200 mg/mL | 0.12 mg/mL | [1] |
| Solubility in Alcohol | 75 mg/mL (Ethanol) | 10.5 mg/mL (Ethanol) | [1] |
| Stability in Aqueous Solution | Stable for up to 6 months at 4°C in distilled water. At 37°C and pH 7, hydrolysis occurs but is slower than PMSF. 70% remains after 22 hours at 4°C in phosphate buffer. | Highly unstable. Half-life of ~35 minutes at pH 8 and 25°C. | [1][6][7] |
| Toxicity (LD50, oral) | 2834 mg/kg (mouse) | ~200 mg/kg (rat) | [1] |
| Typical Working Concentration | 0.1 - 1.0 mM | 0.1 - 1.0 mM | [4][8] |
Inhibitory Activity of AEBSF:
| Protease | Kapp / [I] (L.mol-1.s-1) |
| Trypsin | 14.00 |
| Chymotrypsin | 18.70 |
| Plasmin | 0.36 |
| Thrombin | 1.62 |
| Plasmatic Kallikrein | 0.68 |
| Glandular Kallikrein | 0.19 |
| Data from Interchim FT-401070[1] |
Mechanism of Action
Both AEBSF and PMSF are sulfonyl fluorides that irreversibly inhibit serine proteases. The mechanism involves the sulfonylation of the hydroxyl group of the active site serine residue. This covalent modification forms a stable sulfonyl-enzyme complex, effectively inactivating the protease.
Caption: Mechanism of irreversible inhibition of serine proteases by AEBSF and PMSF.
Experimental Protocols
To empirically compare the efficacy of AEBSF and PMSF, a protease activity assay using a chromogenic substrate can be employed. The following is a generalized protocol that can be adapted for specific proteases and laboratory conditions.
Objective: To determine and compare the concentration-dependent inhibition of a serine protease (e.g., trypsin) by AEBSF and PMSF.
Materials:
-
Purified serine protease (e.g., trypsin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM CaCl₂)
-
AEBSF hydrochloride
-
PMSF
-
Anhydrous solvent for PMSF (e.g., isopropanol or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water) and then dilute it to the working concentration in the assay buffer.
-
Prepare a stock solution of AEBSF in water (e.g., 100 mM).
-
Prepare a stock solution of PMSF in an anhydrous solvent (e.g., 100 mM in isopropanol). Caution: PMSF is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Prepare serial dilutions of both AEBSF and PMSF in the assay buffer to achieve a range of final concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed volume of the protease solution.
-
Varying volumes of the AEBSF or PMSF dilutions (or buffer for the control).
-
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the protease activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of protease inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the protease activity by 50%) for both AEBSF and PMSF from the resulting dose-response curves.
-
Caption: Workflow for comparing the efficacy of AEBSF and PMSF.
Concluding Remarks
The choice between AEBSF and PMSF depends on the specific requirements of the experiment. For most applications, AEBSF is the superior choice due to its high water solubility, greater stability in aqueous buffers, and significantly lower toxicity.[1][2] This makes it more convenient to use and safer for laboratory personnel. However, PMSF's rapid action can be advantageous in situations where immediate inhibition is required, provided that its instability and toxicity are carefully managed.[2] For sensitive applications like proteomics where off-target modifications are a concern, some researchers may still prefer freshly prepared PMSF, as AEBSF has been reported to modify other amino acid residues besides serine.[3] Ultimately, for critical applications, an empirical comparison using a standardized assay is recommended to determine the most effective inhibitor for the specific experimental conditions.
References
- 1. interchim.fr [interchim.fr]
- 2. goldbio.com [goldbio.com]
- 3. AEBSF - Wikipedia [en.wikipedia.org]
- 4. ubpbio.com [ubpbio.com]
- 5. mpbio.com [mpbio.com]
- 6. agscientific.com [agscientific.com]
- 7. Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
A Comparative Guide to AEBSF Hydrochloride and Other Commercially Available Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein research and drug development, safeguarding protein integrity is paramount. Endogenous proteases, released during cell lysis, pose a significant threat to target proteins, potentially compromising experimental results and the efficacy of protein-based therapeutics. This guide provides an objective comparison of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl), a widely used serine protease inhibitor, with other commercially available protease inhibitors. We will delve into their mechanisms of action, target specificity, and present available experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to Protease Inhibition
Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids.[1] To prevent unwanted protein degradation during experimental procedures like cell lysis and protein purification, researchers employ protease inhibitors. These inhibitors are classified based on the type of protease they target (e.g., serine, cysteine, aspartic, metalloproteases) and their mechanism of action (reversible or irreversible).[2] For broad-spectrum protection, a combination of different inhibitors, often in the form of a "cocktail," is typically used.[3][4]
AEBSF Hydrochloride: A Closer Look
This compound is a water-soluble, irreversible inhibitor of serine proteases.[5][6] It acts by covalently modifying the active site serine residue of target enzymes, thereby inactivating them.[5] Its primary targets include trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[5][6]
One of the key advantages of AEBSF HCl over the more traditional serine protease inhibitor, Phenylmethylsulfonyl fluoride (PMSF), is its superior stability in aqueous solutions, where PMSF is known to degrade rapidly.[7] Furthermore, AEBSF HCl is considered less toxic than PMSF.
Comparative Data of Protease Inhibitors
The selection of a protease inhibitor is dictated by the specific proteases present in the experimental system and the downstream applications. The following table summarizes the characteristics and available inhibitory constants for this compound and other commonly used protease inhibitors. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature.
| Inhibitor | Target Protease Class | Mechanism of Action | Target Proteases | Typical Working Concentration | Available Inhibition Data (Ki/IC50) | Key Features |
| AEBSF HCl | Serine | Irreversible | Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikrein[5][6] | 0.1 - 1.0 mM[5] | IC50 for chymotrypsin and trypsin are comparable to PMSF[8] | Water-soluble, more stable and less toxic than PMSF[8] |
| PMSF | Serine | Irreversible | Trypsin, Chymotrypsin, Thrombin, Papain[7][9] | 0.1 - 1.0 mM[7] | IC50 for some esterases reported to be ~200-500 µM[10] | Limited solubility and unstable in aqueous solutions[7] |
| Aprotinin | Serine | Reversible | Trypsin, Chymotrypsin, Plasmin, Kallikrein[11] | 1 µg/mL (0.15 µM) | Trypsin: Ki = 0.06 pM; Chymotrypsin: Ki = 9 nM; Plasmin: Ki = 1 nM; Kallikrein (plasma): Ki = 30 nM[11][12] | A small protein inhibitor, highly potent against trypsin[12] |
| Leupeptin | Serine & Cysteine | Reversible | Trypsin, Plasmin, Cathepsin B[2][13] | 0.5 µg/mL (1 µM) | Cathepsin B: Ki ≈ 5 nM[1][14] | Effective against both serine and cysteine proteases[2] |
| Pepstatin A | Aspartic | Reversible | Pepsin, Cathepsin D, Renin[2][15][16] | 0.7 µg/mL (1 µM) | Potent inhibitor of pepsin and cathepsin D[15][17][18] | Specifically targets aspartic proteases[2] |
Experimental Protocols
Accurate assessment of protease inhibition requires robust experimental protocols. Below are detailed methodologies for a general protease activity assay and a standard cell lysis procedure incorporating protease inhibitors.
General Protease Activity Assay (Fluorescent Method)
This protocol is adapted from commercially available fluorescent protease assay kits and can be used to determine the inhibitory potential of compounds like AEBSF HCl.[19][20][21]
Materials:
-
Fluorescently labeled casein substrate (e.g., FTC-Casein)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.2-7.8)
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Protease inhibitor to be tested (e.g., AEBSF HCl)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Prepare a Protease Stock Solution: Dissolve the protease in the assay buffer to a known concentration.
-
Prepare Inhibitor Solutions: Prepare a serial dilution of the protease inhibitor in the assay buffer.
-
Prepare Substrate Working Solution: Dilute the fluorescently labeled casein substrate in the assay buffer according to the manufacturer's instructions.
-
Assay Setup:
-
In the wells of the 96-well plate, add a fixed volume of the protease solution.
-
Add an equal volume of the different inhibitor concentrations to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the protease.
-
-
Initiate the Reaction: Add a fixed volume of the substrate working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C before measuring the final fluorescence.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the protease activity.
-
Cell Lysis and Protein Extraction with Protease Inhibitors
This protocol outlines a standard procedure for preparing total protein lysates from cultured cells while minimizing proteolytic degradation.[22][23]
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (or individual inhibitors like AEBSF HCl)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Prepare Lysis Buffer with Inhibitors: Immediately before use, add the protease inhibitor cocktail to the ice-cold RIPA lysis buffer at the recommended concentration (e.g., 1X). If using individual inhibitors, add them to their effective final concentrations (e.g., 1 mM AEBSF HCl).
-
Cell Harvesting (for adherent cells):
-
Aspirate the culture medium from the dish.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add the prepared ice-cold lysis buffer to the plate.
-
Use a cell scraper to gently scrape the cells off the plate.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Harvesting (for suspension cells):
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again, discard the supernatant, and resuspend the cell pellet in the prepared ice-cold lysis buffer.
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
-
Collect Supernatant:
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
The protein lysate is now ready for downstream applications, such as protein quantification and western blotting.
-
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in protease inhibition studies, we provide the following diagrams generated using the DOT language.
Caption: Experimental workflow for comparing the efficacy of protease inhibitors.
Caption: Mechanism of irreversible inhibition of a serine protease by AEBSF.
Conclusion
This compound is a valuable tool in the researcher's arsenal for preventing proteolytic degradation. Its favorable properties, including water solubility, stability, and lower toxicity compared to PMSF, make it a suitable choice for a wide range of applications. However, for comprehensive protection, especially when dealing with a complex mixture of proteases, the use of a well-formulated protease inhibitor cocktail containing inhibitors for different protease classes is highly recommended. The selection of the appropriate inhibitor or cocktail should always be guided by the specific experimental requirements and the nature of the biological sample. The provided experimental protocols offer a starting point for the systematic evaluation and application of these essential reagents in your research.
References
- 1. The slow, tight-binding inhibition of cathepsin B by leupeptin. A hysteretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. goldbio.com [goldbio.com]
- 4. Protease mitogenic response of chick embryo fibroblasts and receptor binding/processing of human alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AEBSF - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ubpbio.com [ubpbio.com]
- 8. interchim.fr [interchim.fr]
- 9. PMSF Protease Inhibitor - Elabscience® [elabscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Aprotinin [sigmaaldrich.com]
- 12. interchim.fr [interchim.fr]
- 13. Effects of the protease inhibitor leupeptin on proteolytic activities and regeneration of mouse skeletal muscles after exercise injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological activity of pepstatins, pepstanone A and partial peptides on pepsin, cathepsin D and renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Renin inhibition by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of the Cathepsin D-Type Proteinase of Macrophages by Pepstatin, a Specific Pepsin Inhibitor, and Other Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Protease Fluorescent Detection Kit Usage [sigmaaldrich.com]
- 21. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ptglab.com [ptglab.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
side-by-side comparison of AEBSF and aprotinin for protein stability
For researchers, scientists, and drug development professionals navigating the critical task of preserving protein stability, the choice of protease inhibitor can significantly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of two widely used serine protease inhibitors: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) and Aprotinin. By delving into their mechanisms of action, inhibitory profiles, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) | Aprotinin |
| Inhibition Mechanism | Irreversible covalent modification of the active site serine.[1][2][3][4][5][6][7] | Reversible, competitive binding to the active site.[8][9] |
| Molecular Weight | ~239.7 g/mol [1][10] | ~6512 g/mol [9][11] |
| Source | Synthetic | Bovine lung[9][12] |
| Target Proteases | Broad-spectrum serine proteases including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[1][2][3][4][5][6][7][13][14] | Primarily trypsin, chymotrypsin, plasmin, and kallikrein.[8][9][15] |
| Solubility | Highly soluble in water.[1][10] | Freely soluble in water.[8] |
| Stability in Aqueous Solution | More stable than PMSF, especially at lower pH. Stability decreases at pH above 7.5.[1][2] | Stable over a wide pH range (1-12), but can be sensitive to repeated freeze-thaw cycles.[8] |
| Toxicity | Considered less toxic than other irreversible inhibitors like PMSF and DFP.[2][4][5][6] | Generally low toxicity in research applications. |
| Typical Working Concentration | 0.1 - 1.0 mM[1][2][7] | 0.1 - 2 µg/mL (~15 - 300 nM) |
In-Depth Comparison of Inhibitory Activity
A direct comparison of the inhibitory potency of AEBSF and aprotinin is crucial for selecting the appropriate inhibitor. While AEBSF's efficacy is often described by its IC50 values due to its irreversible nature, aprotinin's potency is typically represented by its equilibrium inhibition constant (Ki).
| Target Protease | AEBSF (IC50) | Aprotinin (Ki) |
| Trypsin | Not readily available in comparative studies | ~0.06 pM[15] |
| Chymotrypsin | Not readily available in comparative studies | ~9 nM[15] |
| Plasmin | Not readily available in comparative studies | ~0.23 nM (human)[15], ~1 nM (bovine)[8] |
| Kallikrein (plasma) | Not readily available in comparative studies | ~30 nM, ~3.2 x 10⁻⁷ M[16] |
| Kallikrein (tissue) | Not readily available in comparative studies | ~1 nM |
| Thrombin | Inhibits | No significant inhibition[8] |
Note: Direct comparison of IC50 and Ki values should be done with caution as they represent different kinetic parameters. IC50 values are dependent on experimental conditions, while Ki is a measure of intrinsic binding affinity.
Experimental Protocols for Comparative Analysis
To empirically determine the optimal inhibitor for a specific protein of interest, a direct comparison is recommended. Below are detailed protocols for assessing protein stability using SDS-PAGE and an enzyme activity assay.
Experimental Workflow: Comparing AEBSF and Aprotinin Efficacy
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biofargo.com [biofargo.com]
- 5. AEBSF, Hydrochloride AEBSF, CAS 30827-99-7, is a specific irreversible inhibitor of chymotrypsin, kallikrein, plasmin, thrombin, trypsin, and related thrombolytic enzymes. A nontoxic alternative to PMSF and DFP. | 30827-99-7 [sigmaaldrich.com]
- 6. AEBSF, Hydrochloride - CAS 30827-99-7 - Calbiochem | 101500 [merckmillipore.com]
- 7. ubpbio.com [ubpbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Aprotinin - Wikipedia [en.wikipedia.org]
- 10. interchim.fr [interchim.fr]
- 11. Pancreatic trypsin inhibitor | C284H432N84O79S7 | CID 16130295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medicalalgorithms.com [medicalalgorithms.com]
- 13. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 14. AEBSF hydrochloride | Serine protease inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of AEBSF Hydrochloride for Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) is a widely utilized irreversible inhibitor of serine proteases.[1][2] It is often favored over other inhibitors like phenylmethylsulfonyl fluoride (PMSF) due to its lower toxicity, higher stability in aqueous solutions, and comparable inhibitory activity.[3] This guide provides a comprehensive comparison of AEBSF hydrochloride with other common protease inhibitors, supported by experimental data and detailed protocols to aid researchers in assessing its specificity for serine proteases.
Mechanism of Action
AEBSF acts as a sulfonylating agent, irreversibly inhibiting serine proteases by covalently modifying the hydroxyl group of the active site serine residue.[1] This modification forms a stable sulfonyl-enzyme complex, rendering the enzyme inactive. While highly effective against serine proteases, it is important to note that AEBSF has been reported to have off-target effects, modifying other amino acid residues such as tyrosine, lysine, and histidine, particularly at higher concentrations.[1]
Comparative Analysis of Protease Inhibitors
The selection of an appropriate protease inhibitor is critical for experimental success. The following table summarizes the inhibitory activity of AEBSF and other commonly used protease inhibitors against a panel of proteases from different classes. This data allows for a direct comparison of their potency and specificity.
| Inhibitor | Target Protease Class | Target Protease | Inhibition Constant (Ki) / IC50 |
| AEBSF HCl | Serine Protease | Trypsin | Kapp/[I] = 14.0 L·mol⁻¹·s⁻¹ |
| Chymotrypsin | Kapp/[I] = 18.7 L·mol⁻¹·s⁻¹ | ||
| Plasmin | - | ||
| Thrombin | - | ||
| Kallikrein | - | ||
| Aspartic Protease | Pepsin | No significant inhibition | |
| Cysteine Protease | Papain | No significant inhibition | |
| Metalloprotease | Thermolysin | No significant inhibition | |
| Aprotinin | Serine Protease | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Ki ≈ 0.06 pM (Trypsin) |
| Leupeptin | Serine & Cysteine Protease | Trypsin, Plasmin, Kallikrein, Papain, Cathepsin B | IC50 > 250 µg/mL (Aspergillopepsin II)[4] |
| Pepstatin A | Aspartic Protease | Pepsin, Renin, Cathepsin D, HIV Protease | IC50 < 5 µM (Pepsin), IC50 < 40 µM (Cathepsin D), IC50 ≈ 15 µM (Human Renin), IC50 ≈ 2 µM (HIV Protease)[5] |
| PMSF | Serine Protease | Trypsin, Chymotrypsin, Thrombin | - |
Experimental Protocols
Protocol for In Vitro Protease Inhibition Assay Using a Chromogenic Substrate
This protocol provides a general method for determining the inhibitory activity of a compound against a specific protease.
Materials:
-
Purified protease
-
Chromogenic substrate specific for the protease of interest
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
Inhibitor stock solution (e.g., this compound dissolved in water or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of the protease in assay buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired reaction time.
-
Prepare a solution of the chromogenic substrate in assay buffer at a concentration appropriate for the enzyme's Km.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the protease solution to each well.
-
Add an equal volume of the diluted inhibitor solutions to the respective wells. For the control (uninhibited) wells, add assay buffer instead of the inhibitor.
-
Include a blank well containing only the assay buffer and substrate to measure background absorbance.
-
-
Pre-incubation:
-
Incubate the microplate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the chromogenic substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chromogenic substrate using a microplate reader. Record measurements at regular time intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway: Serine Proteases in Inflammation
Serine proteases play a crucial role in the inflammatory cascade. The following diagram illustrates a simplified signaling pathway where serine proteases, such as thrombin and trypsin, activate Protease-Activated Receptors (PARs), leading to downstream inflammatory responses. AEBSF can inhibit these proteases, thereby potentially modulating these inflammatory signals.[6][7][8][9]
Caption: Serine protease-mediated activation of PAR signaling and its inhibition by AEBSF.
Experimental Workflow: Assessing Protease Inhibitor Specificity
The following diagram outlines a typical workflow for assessing the specificity of a protease inhibitor like AEBSF. This process involves screening the inhibitor against a panel of proteases from different classes.
Caption: Workflow for determining the specificity profile of a protease inhibitor.
Conclusion
This compound is a potent and convenient inhibitor of serine proteases. Its high stability in aqueous solutions and lower toxicity make it a valuable alternative to PMSF for many applications. However, researchers must be aware of its potential for off-target modifications, especially when working with sensitive proteomics applications or at high inhibitor concentrations. The provided comparative data and experimental protocols serve as a guide for the rational selection and validation of AEBSF in various research and drug development settings. Careful assessment of its specificity against a panel of proteases is crucial to ensure the validity and accuracy of experimental results.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. AEBSF HCl Protease Inhibitor — CF Plus Chemicals [cfplus.cz]
- 3. mpbio.com [mpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein targets of inflammatory serine proteases and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein targets of inflammatory serine proteases and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine protease inhibitors to treat inflammation: a patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
AEBSF: A Superior and Less Toxic Alternative to PMSF for Cell Culture Applications
For decades, Phenylmethylsulfonyl Fluoride (PMSF) has been a staple in laboratories as a serine protease inhibitor, crucial for preventing protein degradation during cell lysis and protein purification. However, its inherent toxicity and instability in aqueous solutions have long been significant drawbacks. A promising alternative, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), has emerged, offering comparable efficacy with a significantly improved safety and stability profile, making it particularly well-suited for cell culture applications. This guide provides an objective comparison of AEBSF and PMSF, supported by experimental data and detailed methodologies, to assist researchers in making an informed choice for their experimental needs.
Key Performance Metrics: A Head-to-Head Comparison
A comprehensive evaluation of AEBSF and PMSF reveals clear advantages for AEBSF in several critical aspects, particularly for applications involving live cells.
| Property | AEBSF | PMSF | Advantage |
| Toxicity | Significantly lower toxicity. LD50 (oral, rat): 2834 mg/kg[1]. Non-toxic to cells in culture at typical working concentrations (0.1-0.25 mM)[1]. | Highly toxic and corrosive. Requires careful handling in a fume hood[2]. Upon degradation, it can release toxic byproducts[2]. | AEBSF |
| Stability in Aqueous Solution | Much more stable, especially at neutral and slightly acidic pH. Half-life is significantly longer than PMSF. At 37°C in a phosphate buffer, 50% remains after 6 hours[1]. | Highly unstable in aqueous solutions. Half-life is approximately 30 minutes at pH 8[2]. Requires frequent re-addition to maintain effective concentrations. | AEBSF |
| Solubility | Readily soluble in water (200 mg/ml) and ethanol (75 mg/ml)[1]. Does not precipitate when added to aqueous buffers. | Poorly soluble in water (0.12 mg/ml)[1]. Typically dissolved in organic solvents like ethanol or isopropanol before use, which can be detrimental to cells. | AEBSF |
| Effective Concentration | 0.1 - 1.0 mM[3]. For cell culture, 0.1-0.25 mM is recommended[1]. | 0.1 - 1.0 mM[4]. | Comparable |
| Inhibitory Spectrum | Irreversibly inhibits a broad range of serine proteases including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin[3]. | Irreversibly inhibits serine proteases such as trypsin, chymotrypsin, and thrombin[4]. | Comparable |
| Off-Target Effects | Can modify tyrosine, lysine, and histidine residues at high concentrations[2]. | Can react with other serine hydrolases beyond proteases. | Comparable (concentration-dependent) |
Experimental Data Summary
The following tables summarize quantitative data comparing the toxicity and stability of AEBSF and PMSF.
Table 1: Comparative Toxicity
| Compound | LD50 (Oral, Rat) | Notes on Cellular Toxicity |
| AEBSF | 2834 mg/kg[1] | No significant inhibition of cell viability observed up to 0.25 mM in cell culture[1]. |
| PMSF | Not readily available, but known to be highly toxic. | Can be cytotoxic to cells, and the organic solvents used for its dissolution can also have detrimental effects. |
Table 2: Stability in Aqueous Solution (Phosphate Buffer, pH 7.4)
| Compound | Half-life at 25°C | Half-life at 37°C |
| AEBSF | > 22 hours (70% remaining)[1] | ~ 6 hours (50% remaining)[1] |
| PMSF | ~ 55 minutes[4] | Significantly shorter than at 25°C. |
Experimental Protocols
To provide a framework for the comparative data presented, detailed methodologies for key experiments are outlined below.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of AEBSF and PMSF on cell viability.
Materials:
-
Cells in culture (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
AEBSF and PMSF stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of AEBSF and PMSF in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (medium with the solvent used for the inhibitors) and a no-treatment control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Evaluation of Protease Inhibition in Cell Lysates
This protocol assesses the efficacy of AEBSF and PMSF in inhibiting endogenous serine protease activity.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer) without protease inhibitors
-
AEBSF and PMSF
-
Chromogenic serine protease substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin-like proteases)
-
Bradford assay reagent for protein quantification
-
Microplate reader
Procedure:
-
Culture cells to 80-90% confluency, then harvest and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using the Bradford assay.
-
Aliquot the cell lysate and treat with different concentrations of AEBSF or PMSF. Include an untreated control. Incubate on ice for 15-30 minutes.
-
Add the chromogenic substrate to each aliquot.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
Calculate the rate of substrate cleavage, which is indicative of protease activity.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the untreated control.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of serine protease inhibitors and the experimental workflow for their comparison.
Caption: Mechanism of serine protease inhibition by sulfonyl fluorides.
Caption: Workflow for comparing cytotoxicity and efficacy.
Conclusion: AEBSF as the Preferred Choice for Cell Culture
Based on the evidence, AEBSF is a demonstrably better and less toxic alternative to PMSF for applications involving cell culture. Its superior stability in aqueous solutions ensures sustained protease inhibition without the need for frequent additions, a critical factor for long-term experiments. Furthermore, its high water solubility eliminates the need for organic solvents that can be harmful to cells. The significantly lower toxicity of AEBSF enhances the reliability of experimental results by minimizing off-target cytotoxic effects and ensures a safer laboratory environment. For researchers, scientists, and drug development professionals seeking to maintain the integrity of their protein samples while ensuring the viability of their cell cultures, transitioning from PMSF to AEBSF is a scientifically sound and safety-conscious decision.
References
Evaluating the Performance of AEBSF in Different Cell Lysis Buffers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of preserving protein integrity during cellular extraction, the choice of protease inhibitor is as critical as the selection of the lysis buffer itself. Among the arsenal of serine protease inhibitors, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) has emerged as a popular choice due to its enhanced stability and lower toxicity compared to its predecessor, Phenylmethylsulfonyl fluoride (PMSF). This guide provides an objective comparison of AEBSF's performance in different commonly used cell lysis buffers, supported by experimental data and detailed protocols.
AEBSF at a Glance: A Superior Serine Protease Inhibitor
AEBSF is an irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[1][2] Its mechanism of action involves the covalent modification of the active site serine residue of these enzymes, rendering them inactive.[3] A key advantage of AEBSF is its stability in aqueous solutions, particularly at a pH between 5 and 6, making it a reliable component of lysis buffers for extended experiments.[1][4] In contrast, PMSF hydrolyzes rapidly in aqueous solutions.[5] Furthermore, AEBSF is significantly less toxic than PMSF, enhancing laboratory safety.[5]
However, it's important to note that at high concentrations, AEBSF can exhibit off-target effects by modifying tyrosine, lysine, and histidine residues.[5] Therefore, using the recommended working concentration is crucial for optimal performance.
Performance in Common Cell Lysis Buffers: A Comparative Analysis
The efficacy of a protease inhibitor can be influenced by the chemical environment of the cell lysis buffer. Here, we evaluate the expected performance of AEBSF in three widely used lysis buffers: RIPA, NP-40, and Tris-HCl.
RIPA (Radioimmunoprecipitation Assay) Buffer: This is a harsh lysis buffer containing strong ionic (SDS) and non-ionic detergents, making it effective for extracting nuclear and membrane-bound proteins. The presence of these detergents can denature proteases, which may reduce their activity. However, residual protease activity can still lead to protein degradation. AEBSF's stability in aqueous solutions makes it a suitable choice for RIPA buffer. Its irreversible inhibition ensures that any active serine proteases are promptly and permanently neutralized.
NP-40 (Nonidet P-40) Lysis Buffer: This is a milder, non-ionic detergent-based buffer, often used for extracting cytoplasmic and membrane-bound proteins while preserving protein-protein interactions. In this less denaturing environment, proteases are likely to be more active. The stability and potent inhibitory action of AEBSF are highly advantageous in NP-40 buffer to effectively prevent proteolysis.
Tris-HCl Lysis Buffer: This is a simple, detergent-free buffer, and cell lysis is typically achieved through mechanical means (e.g., sonication or homogenization). The absence of detergents means that endogenous proteases are fully active. Therefore, the inclusion of a robust and stable protease inhibitor like AEBSF is critical to prevent significant protein degradation.
Quantitative Data Summary
The following table summarizes the key properties of AEBSF and its primary alternative, PMSF, providing a basis for selection in your experimental design.
| Feature | AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) | PMSF (Phenylmethylsulfonyl fluoride) |
| Target Proteases | Serine proteases (e.g., trypsin, chymotrypsin, thrombin)[1][2] | Serine proteases[5] |
| Mechanism of Action | Irreversible, covalent modification of the active site serine[3] | Irreversible, covalent modification of the active site serine[3] |
| Solubility in Water | High[4] | Low[5] |
| Stability in Aqueous Solution | Stable, especially at pH 5-6; limited stability above pH 7.5[1] | Unstable, hydrolyzes rapidly[5] |
| Toxicity | Lower toxicity[5] | Higher toxicity, requires careful handling[5] |
| Typical Working Concentration | 0.1 - 1.0 mM[3] | 0.1 - 1.0 mM |
| Off-Target Effects | Can modify tyrosine, lysine, and histidine at high concentrations[5] | Less reported off-target modification |
Experimental Protocols
To empirically evaluate the performance of AEBSF in your specific experimental context, the following protocols for cell lysis and assessment of protein degradation can be employed.
Key Experiment: Evaluating AEBSF Efficacy in Different Lysis Buffers
This experiment aims to compare the ability of AEBSF to prevent protein degradation in RIPA, NP-40, and Tris-HCl lysis buffers.
1. Cell Culture and Lysis:
-
Culture a suitable cell line (e.g., HeLa or HEK293) to 80-90% confluency.
-
Prepare three sets of lysis buffers (RIPA, NP-40, and Tris-HCl), each with and without 1 mM AEBSF. Ensure all buffers are pre-chilled on ice.
-
Harvest the cells and divide them into equal aliquots.
-
Lyse one aliquot of cells with each of the six buffer preparations (RIPA +/- AEBSF, NP-40 +/- AEBSF, Tris-HCl +/- AEBSF).
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants (protein lysates) and determine the protein concentration using a BCA assay.
2. Western Blot Analysis for Protein Degradation:
-
Normalize the protein concentration of all lysates.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein from each lysate onto an SDS-PAGE gel. Include a protein ladder.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known housekeeping protein that is susceptible to proteolysis (e.g., vinculin or tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Compare the band intensity of the target protein in lysates with and without AEBSF for each buffer condition. A stronger band in the presence of AEBSF indicates effective inhibition of protein degradation.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
References
A Head-to-Head Comparison: AEBSF and Other Serine Protease Inhibitors
For researchers, scientists, and drug development professionals, the effective inhibition of serine proteases is a critical step in preserving protein integrity during extraction and analysis, as well as in the investigation of cellular signaling pathways. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) has emerged as a potent, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, plasmin, and thrombin.[1][2][3] This guide provides a comprehensive cross-validation of experimental results obtained using AEBSF, comparing its performance against other commonly used serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and Diisopropylfluorophosphate (DFP).
Performance Comparison: AEBSF vs. Alternatives
AEBSF offers several distinct advantages over traditional serine protease inhibitors, particularly concerning its stability, solubility, and toxicity profile. These characteristics make it a versatile tool for a wide range of applications, from routine protein extractions to complex cell culture experiments.
Quantitative Data Summary
The following tables summarize the key performance indicators of AEBSF in comparison to PMSF and DFP.
| Inhibitor | Water Solubility (mg/mL) | Alcohol Solubility (mg/mL) |
| AEBSF | 200[4] | 75.0[4] |
| PMSF | 0.12[4] | 10.5[4] |
| DFP | 15.4[4] | 20.0[4] |
| Table 1: Solubility Comparison. AEBSF demonstrates significantly higher solubility in aqueous solutions compared to PMSF, facilitating its use in various buffer systems without the need for organic solvents.[4] |
| Inhibitor | LD50 (Intravenous, Mice) | Relative Toxicity (Oral, Whole Animal) vs. DFP | Relative Toxicity (Oral, Whole Animal) vs. PMSF |
| AEBSF | 76 mg/kg[4] | 354 times less toxic[4] | 14 times less toxic[4] |
| PMSF | Not specified | - | - |
| DFP | 0.4 mg/kg (in rabbits)[4] | - | - |
| Table 2: Toxicity Comparison. AEBSF exhibits substantially lower toxicity compared to DFP and PMSF, enhancing safety in the laboratory.[4] |
| Protease | AEBSF | DFP | PMSF |
| Trypsin | 0.54 | 0.10 | 0.54 |
| Chymotrypsin | 1.35 | 1.15 | 1.15 |
| Plasmin | 0.36 | 0.05 | 0.19 |
| Thrombin | 1.62 | 1.95 | 1.28 |
| Pl. Kallikrein | 0.68 | 0.07 | 0.30 |
| GI. Kallikrein | 0.19 | 0.05 | 0.05 |
| Table 3: Comparative Rate Constants (kobs/[I]) for Serine Protease Inhibitors. The data indicates that AEBSF inhibits at a rate that is faster or comparable to other general inhibitors in use today.[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are protocols for key experiments utilizing AEBSF.
Protease Inhibition Assay (α-Chymotrypsin)
This protocol outlines a continuous spectrophotometric rate determination to measure the inhibition of α-chymotrypsin by AEBSF.
Materials:
-
α-Chymotrypsin enzyme solution
-
AEBSF solution (4.2 mM in deionized water)
-
N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) solution (1.0 mM in 50 mM Potassium Phosphate Buffer, pH 7.0)
-
50 mM Potassium Phosphate Buffer, pH 7.0
-
Spectrophotometer
Procedure:
-
Inhibitor Incubation:
-
Prepare two reaction tubes: "Inhibited" and "Uninhibited".
-
To the "Inhibited" tube, add the α-chymotrypsin solution and the AEBSF solution.
-
To the "Uninhibited" tube, add the α-chymotrypsin solution and deionized water.
-
Mix both tubes by swirling and incubate at 25°C for exactly 1 minute.
-
-
Substrate Reaction:
-
Prepare cuvettes containing the ATEE solution.
-
Equilibrate the cuvettes to 25°C.
-
Initiate the reaction by adding a small aliquot of the "Inhibited" or "Uninhibited" mixture to the respective cuvettes.
-
-
Data Acquisition:
-
Immediately mix by inversion and record the decrease in absorbance at 237 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA237nm/minute) from the maximum linear rate for both the inhibited and uninhibited reactions.
-
-
Calculation:
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] x 100
-
Protein Extraction from Cell Culture
This protocol describes the use of AEBSF in a lysis buffer for the extraction of total protein from cultured cells.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), cold
-
Cell Extraction Buffer (CEB)
-
AEBSF Protease Inhibitor (10 mM stock)
-
Complete Mini EDTA-free Protease Inhibitor Cocktail
Procedure:
-
Cell Harvesting:
-
Detach cells from the culture flask using trypsin and collect by centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in CEB supplemented with 10 mM AEBSF and 1x Complete Mini EDTA-free Protease Inhibitor Cocktail.
-
Incubate on ice for 30 minutes with regular mixing.
-
-
Protein Collection:
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 30 minutes at 4°C.
-
Transfer the supernatant containing the soluble protein to a new tube.
-
-
Quantification:
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
In Vitro Inhibition of NADPH Oxidase Activation
This protocol details a cell-free assay to assess the inhibitory effect of AEBSF on the activation of NADPH oxidase.
Materials:
-
Solubilized macrophage membrane fraction
-
Macrophage cytosol fraction
-
AEBSF solution
-
Assay buffer
-
Lithium dodecyl sulfate (LiDS) for activation
-
NADPH
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the solubilized macrophage membrane and total cytosol in the assay buffer.
-
For the inhibited reaction, add the desired concentration of AEBSF. For the control, add the vehicle.
-
-
Activation:
-
Initiate the activation of the NADPH oxidase complex by adding LiDS.
-
Incubate for a short period (e.g., 3-5 minutes) to allow for complex assembly.
-
-
Measurement of Activity:
-
Initiate the reaction by adding NADPH.
-
Measure the production of superoxide (O2•−) over time using a suitable detection method (e.g., cytochrome c reduction).
-
-
Data Analysis:
-
Compare the rate of superoxide production in the presence and absence of AEBSF to determine the extent of inhibition.[5]
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involving AEBSF.
Caption: Mechanism of irreversible inhibition of serine proteases by AEBSF.
Caption: Workflow for a typical in vitro protease inhibition assay using AEBSF.
Caption: AEBSF inhibits NADPH oxidase activation and SREBP processing.
References
Comparative Analysis of AEBSF's Impact on Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) and its impact on various cell lines. The information presented herein is supported by experimental data to aid in the evaluation of AEBSF for research and drug development purposes.
Overview of AEBSF
AEBSF is a water-soluble, irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[1][2] Its stability in aqueous solutions and lower toxicity profile make it a common alternative to other serine protease inhibitors like Phenylmethylsulfonyl Fluoride (PMSF).[3] AEBSF acts by covalently modifying the active site serine residue of target proteases, leading to their irreversible inactivation.[4]
Mechanism of Action
AEBSF's primary mechanism of action is the irreversible inhibition of serine proteases.[4] This broad-spectrum activity allows it to influence a variety of cellular processes. Beyond its general protease inhibition, AEBSF has been shown to have specific effects on cellular pathways, including the inhibition of NADPH oxidase activation and modulation of signaling cascades.[5]
Comparative Impact on Cell Viability
The cytotoxic effects of AEBSF vary across different cell lines and are dose-dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AEBSF in several cell lines as reported in various studies.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| K695sw (K293 transfected with βAPP695) | Human Embryonic Kidney | ~1000 | [6] |
| HS695 (transfected with wild-type APP695) | Human cell line | ~300 | [6] |
| SKN695 (transfected with wild-type APP695) | Human cell line | ~300 | [6] |
| K562 | Human Myelogenous Leukemia | >150 (non-toxic at this concentration) | [7] |
| HL-60 | Human Promyelocytic Leukemia | >150 (non-toxic at this concentration) | [7] |
| Human Ectocervical (ECT) Cells | Human Cervical Epithelial | Viability decreased at 1000 and 5000 | [8] |
Impact on Cellular Processes and Signaling Pathways
AEBSF has been demonstrated to affect several key cellular processes and signaling pathways:
-
Apoptosis: AEBSF can inhibit apoptosis in some cell types. For instance, in human melanoma (IGR39D, 603) and neuroblastoma (IMR32) cell lines, AEBSF was shown to inhibit etoposide-induced apoptosis.[9] In the human gastric adenocarcinoma cell line SNU-16, AEBSF inhibited TNF-alpha-induced apoptosis, suggesting it acts upstream of caspase-3/CPP32 activation.[10]
-
Amyloid-β (Aβ) Production: In neural and non-neural cell lines, AEBSF inhibits the production of Aβ by directly inhibiting β-secretase.[2][11]
-
Cell Adhesion: AEBSF has been shown to inhibit the adhesion of HeLa cells to Human Umbilical Vein Endothelial Cells (HUVECs).[11]
-
Macrophage-mediated Cell Lysis: AEBSF inhibits the lysis of leukemic cells by human macrophages without affecting the secretion of TNF-α and IL-1β.[7]
-
MAPK Pathway: In RAW 264.7 macrophage-like cells, AEBSF treatment leads to the phosphorylation of JNK and p38 MAPKs.[12]
-
NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammatory responses.[13] Serine proteases are involved in the signaling cascade that leads to NF-κB activation. By inhibiting these proteases, AEBSF can potentially modulate NF-κB activity.
Visualizing AEBSF's Influence
To better understand the mechanisms discussed, the following diagrams illustrate a simplified experimental workflow for assessing cytotoxicity and a key signaling pathway affected by AEBSF.
Caption: A typical workflow for evaluating the cytotoxicity of AEBSF using an MTT assay.
Caption: AEBSF can inhibit serine proteases upstream of the IKK complex in the NF-κB pathway.
Comparison with Other Serine Protease Inhibitors
AEBSF is often compared to PMSF, another commonly used serine protease inhibitor.
| Feature | AEBSF | PMSF |
| Solubility | Highly soluble in water.[1] | Sparingly soluble in water, typically dissolved in organic solvents.[3] |
| Stability | More stable in aqueous solutions at low pH.[1] | Unstable in aqueous solutions, with a short half-life.[3] |
| Toxicity | Considered less toxic.[3] | More toxic and requires careful handling.[3] |
| Specificity | Similar specificity to PMSF, inhibiting a broad range of serine proteases.[1] Can have off-target effects on tyrosine, lysine, and histidine residues at high concentrations.[3] | Broad-spectrum serine protease inhibitor. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[14][15]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
AEBSF stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[16]
-
Treat the cells with varying concentrations of AEBSF and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17]
Materials:
-
Treated and untreated cell lysates
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer
Procedure:
-
Induce apoptosis in cells using a known inducer, with and without AEBSF co-treatment.
-
Lyse the cells using a suitable lysis buffer and quantify the protein concentration.[18]
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add Reaction Buffer containing DTT to each well.[17]
-
Add the caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 µM.[17]
-
Incubate at 37°C for 1-2 hours, protected from light.[17]
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[17]
-
The fluorescence intensity is proportional to the caspase-3 activity.
Conclusion
AEBSF is a versatile and stable serine protease inhibitor with diverse effects on various cell lines. Its ability to modulate key cellular processes such as apoptosis, cell adhesion, and specific signaling pathways makes it a valuable tool in cellular and molecular biology research. Compared to PMSF, its favorable solubility and lower toxicity profile offer significant advantages for in vitro studies. Researchers should consider the specific cell line and experimental context when determining the optimal concentration and application of AEBSF. The provided protocols offer a starting point for investigating the impact of AEBSF in your specific research model.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. sumoprotease.com [sumoprotease.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Lysis of leukemic cells by human macrophages: inhibition by 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), a serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine protease inhibitor disrupts sperm motility leading to reduced fertility in female mice† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TNF-alpha induces apoptosis mediated by AEBSF-sensitive serine protease(s) that may involve upstream caspase-3/CPP32 protease activation in a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. bio-rad.com [bio-rad.com]
Justifying the Choice of AEBSF Over Other Inhibitors for In Vivo Studies: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on in vivo studies involving the inhibition of serine proteases, the selection of the right inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) with other commonly used serine protease inhibitors, namely Phenylmethylsulfonyl fluoride (PMSF) and Aprotinin. By presenting key performance metrics, detailed experimental protocols, and an examination of their effects on critical signaling pathways, this guide aims to justify the choice of AEBSF as a superior option for many in vivo applications.
At a Glance: AEBSF vs. PMSF vs. Aprotinin
AEBSF emerges as a well-balanced inhibitor, offering a favorable combination of efficacy, stability, and safety for in vivo research. While PMSF is a cost-effective alternative, its high toxicity and instability in aqueous solutions present significant drawbacks. Aprotinin, a polypeptide inhibitor, has a distinct mechanism and has been used clinically; however, concerns regarding its potential for allergic reactions and other adverse effects warrant careful consideration.
Comparative Analysis of Inhibitor Properties
The decision to use a particular inhibitor should be based on a thorough evaluation of its biochemical and biophysical properties. The following tables summarize the key characteristics of AEBSF, PMSF, and Aprotinin to facilitate a direct comparison.
Table 1: General and Physicochemical Properties
| Property | AEBSF | PMSF | Aprotinin |
| Full Name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | Phenylmethylsulfonyl fluoride | Bovine Pancreatic Trypsin Inhibitor |
| Type of Inhibition | Irreversible | Irreversible | Reversible |
| Target Proteases | Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin, kallikrein, plasmin)[1][2][3] | Serine proteases (e.g., trypsin, chymotrypsin, thrombin) | Serine proteases (e.g., trypsin, chymotrypsin, plasmin, kallikrein)[4] |
| Mechanism of Action | Sulfonylates the active site serine residue[1] | Sulfonylates the active site serine residue | Forms a stable, reversible complex with the protease |
| Molecular Weight | 239.7 g/mol | 174.2 g/mol | ~6512 g/mol |
| Water Solubility | High | Low | High |
| Stability in Aqueous Solution | Relatively stable, especially at acidic to neutral pH[5][6] | Highly unstable, rapidly hydrolyzes, especially at alkaline pH[7] | Stable in aqueous solutions |
Table 2: In Vivo Performance and Toxicity
| Parameter | AEBSF | PMSF | Aprotinin |
| LD50 (Oral, Rat) | >2800 mg/kg[6] | 150-215 mg/kg[8] | Not available |
| LD50 (IV, Mouse) | 76 mg/kg[5] | Not available | Not available |
| In Vivo Half-life | Relatively short, but irreversible action provides prolonged effect. Half-life in cell culture-like conditions (pH 7.0, 37°C) is around 6 hours[9] | Very short in aqueous environments (e.g., ~35 min at pH 8.0)[7] | Plasma half-life of about 150 minutes, with a terminal half-life of about 10 hours. |
| Key In Vivo Advantages | Lower toxicity, good water solubility, and stability make it suitable for prolonged studies and easier administration.[3][7] | Rapid action. | Anti-inflammatory and anti-fibrinolytic properties. |
| Key In Vivo Disadvantages | Potential for off-target modification at high concentrations.[1] | High toxicity, poor stability requiring frequent administration, and poor solubility.[7] | Potential for severe allergic reactions, cardiovascular and renal side effects.[10][11][12][13] |
Experimental Protocols for In Vivo Administration
The following are representative protocols for the in vivo use of AEBSF, PMSF, and Aprotinin, derived from published research. These should be adapted based on the specific experimental model and objectives.
AEBSF Administration Protocol (Inflammation Model)
This protocol is based on a murine model of allergic airway inflammation.[14]
-
Animal Model: BALB/c mice.
-
Preparation of AEBSF Solution: Dissolve AEBSF hydrochloride in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.
-
Administration:
-
Treatment Schedule: Administer AEBSF prophylactically or therapeutically depending on the study design. For example, in the allergic rhinitis model, treatment can be given before or after allergen challenge.[14]
-
Monitoring: Observe animals for any signs of toxicity. Collect relevant samples (e.g., bronchoalveolar lavage fluid, lung tissue) for analysis of inflammatory markers and protease activity.[17]
PMSF Administration Protocol (General Protease Inhibition)
Due to its toxicity and instability, in vivo use of PMSF is less common and requires careful handling.
-
Animal Model: Rodent models.
-
Preparation of PMSF Solution: Dissolve PMSF in an anhydrous solvent like ethanol or DMSO immediately before use. Dilute to the final concentration in a suitable vehicle.
-
Administration:
-
Route: Intraperitoneal (i.p.).
-
Dosage: Doses up to 300 mg/kg have been used in mice to study its effects on morphine tolerance.[7]
-
-
Treatment Schedule: Due to its short half-life, frequent administration may be necessary to maintain effective inhibition.
-
Safety Precautions: PMSF is highly toxic and should be handled with extreme care, using appropriate personal protective equipment in a well-ventilated area.
Aprotinin Administration Protocol (Hemostasis Model)
This protocol is based on its clinical use to reduce bleeding during surgery.
-
Animal Model: Rat or other relevant surgical models.
-
Preparation of Aprotinin Solution: Aprotinin is typically available as a sterile solution for injection.
-
Administration:
-
Route: Intravenous (i.v.) bolus injection followed by continuous infusion.
-
Dosage: A loading dose followed by a maintenance infusion is a common regimen. For example, a loading dose of 1-2 million KIU (Kallikrein Inhibitor Units) followed by an infusion.
-
-
Treatment Schedule: Administered prior to and during the surgical procedure.
-
Monitoring: Closely monitor for signs of allergic reactions, especially in animals with prior exposure. Monitor coagulation parameters and renal function.[13]
AEBSF's Impact on Key Signaling Pathways
Serine proteases are integral components of various signaling cascades that regulate inflammation, cell survival, and other physiological processes. AEBSF, by inhibiting these proteases, can modulate these pathways, making it a valuable tool for studying their roles in disease.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[18][19][20][21][22] Certain serine proteases can activate this pathway, leading to the transcription of pro-inflammatory genes. AEBSF can indirectly inhibit NF-κB activation by blocking the activity of these upstream serine proteases.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. sumoprotease.com [sumoprotease.com]
- 3. goldbio.com [goldbio.com]
- 4. carlroth.com [carlroth.com]
- 5. interchim.fr [interchim.fr]
- 6. mpbio.com [mpbio.com]
- 7. goldbio.com [goldbio.com]
- 8. PMSF - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Aprotinin Side Effects: Common, Severe, Long Term [drugs.com]
- 11. Trasylol (Aprotinin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Aprotinin | Encyclopedia MDPI [encyclopedia.pub]
- 13. Is Aprotinin Safe to Use in a Cohort at Increased Risk for Thrombotic Events: Results From a Randomized, Prospective Trial in Off-Pump Coronary Artery Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. glpbio.com [glpbio.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
Safety Operating Guide
AEBSF hydrochloride proper disposal procedures
Proper disposal of AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) hydrochloride is crucial for maintaining laboratory safety and environmental compliance. As a hazardous chemical, it requires careful handling and adherence to specific waste management protocols. This guide provides detailed procedures for the safe disposal of AEBSF hydrochloride, tailored for research, scientific, and drug development professionals.
Disposal Procedures
Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste.[1][2] This process must align with U.S. EPA guidelines (40 CFR Parts 261.3) as well as state and local hazardous waste regulations to ensure complete and accurate classification.[1][2]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Keep this compound waste in its original container whenever possible.[3][4]
-
Do not mix this compound waste with other chemical waste.[3][4] This prevents potentially hazardous reactions and ensures proper disposal routing.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other required hazard information.
-
-
Container Management:
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved and licensed waste disposal company.[2][4][6][7]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it safely.
-
Never dispose of this compound by flushing it down the drain or into the sanitary sewer system, as it is very toxic to aquatic life.[2][3][4][6]
-
Spill and Contamination Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[4][6]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Wear Full PPE: Before cleanup, personnel must wear the appropriate Personal Protective Equipment (see table below).[1][6]
-
Contain and Clean:
-
Decontaminate: Clean the affected area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[6]
-
Dispose: Treat all cleanup materials (e.g., contaminated gloves, wipes, absorbent pads) as hazardous waste and place them in the sealed disposal container.[6]
Safety and Hazard Summary
The following table summarizes the key hazards associated with this compound and the necessary personal protective equipment (PPE) required for safe handling and disposal.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][5][8] | Gloves: Wear appropriate protective gloves.[1][2][5] |
| Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][2] | ||
| Eye Damage/Irritation | Causes serious eye damage.[1][2][5][8] | Eye Protection: Wear chemical safety goggles or a face shield as per OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Respiratory Irritation | May cause respiratory tract irritation and chemical burns.[1][2][5] | Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust generation is unavoidable or if irritation is experienced.[1][2][4] |
| Acute Oral Toxicity | Harmful if swallowed.[6] | Handle in a way that prevents ingestion. Do not eat, drink, or smoke when using this product.[5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[6] | Prevent release to the environment. Do not allow the material to enter drains or water courses.[2][3][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. AEBSF-hydrochloride|30827-99-7|MSDS [dcchemicals.com]
- 7. cdn.proteinark.com [cdn.proteinark.com]
- 8. ubpbio.com [ubpbio.com]
Safeguarding Your Research: A Comprehensive Guide to Handling AEBSF Hydrochloride
Essential safety protocols and logistical plans are critical for the safe and effective use of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl) in the laboratory. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in handling this common serine protease inhibitor.
AEBSF hydrochloride is classified as a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Adherence to proper safety measures is paramount to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[1][4][5] Standard safety glasses are not sufficient.
-
Skin Protection: Wear impervious clothing, such as a long-sleeved lab coat, to prevent skin contact.[1][4][6] Appropriate protective gloves are also required.[1][4]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[2][6] The recommended storage temperature is -20°C.[6][7]
2. Preparation of Solutions:
-
Handle the solid compound under a chemical fume hood to avoid inhalation of dust.[2]
-
This compound is soluble in water and organic solvents like ethanol, DMSO, and dimethyl formamide.[8]
-
When preparing aqueous solutions, be aware that they are most stable at a pH between 5 and 6 and have limited stability above pH 7.5.[7] Stock solutions in water can be stored at -20°C for a maximum of six months.[9]
3. Handling and Use:
-
Do not breathe in dust.[2]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][2]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them a cupful of water. Seek immediate medical attention.[1]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and follow emergency procedures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [6][7] |
| Solubility in Ethanol | ~10 mg/ml | [8] |
| Solubility in DMSO | ~25 mg/ml | [8] |
| Solubility in Dimethyl Formamide | ~20 mg/ml | [8] |
| Solubility in PBS (pH 7.2) | ~10 mg/ml | [8] |
| Stock Solution Stability (in water at -20°C) | Up to 6 months | [9] |
| Working Concentration | 0.1 - 1.0 mM | [7] |
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated gloves, lab coats, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous and solvent-based solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through an approved waste disposal company, following all local, regional, and national regulations.[2] Do not dispose of this compound down the drain.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. AEBSF-hydrochloride|30827-99-7|MSDS [dcchemicals.com]
- 7. goldbio.com [goldbio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound, 100 mg, CAS No. 30827-99-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
